Daltroban
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOBWFWYDMECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046501 | |
| Record name | Daltroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79094-20-5 | |
| Record name | Daltroban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daltroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Daltroban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DALTROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Daltroban's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathophysiological processes.[2] In vascular smooth muscle, the activation of TP receptors by TXA2 initiates a signaling cascade that leads to vasoconstriction. Understanding the mechanism by which this compound antagonizes this pathway is crucial for its development and application in treating cardiovascular diseases. This guide provides a detailed overview of this compound's mechanism of action in vascular smooth muscle, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Competitive Antagonism of the Thromboxane A2 Receptor
This compound functions as a competitive antagonist at the TP receptor in vascular smooth muscle cells. This means that this compound binds to the same site on the TP receptor as the endogenous agonist, TXA2, but without activating the receptor. By occupying the receptor binding site, this compound prevents TXA2 from binding and initiating the downstream signaling events that lead to vasoconstriction. While primarily an antagonist, some studies have indicated that this compound may exhibit partial agonist properties under certain in vivo conditions.[3][4]
The Thromboxane A2 Signaling Cascade in Vascular Smooth Muscle
The vasoconstrictor effect of TXA2 is mediated through a G-protein coupled receptor (GPCR) signaling pathway. The TP receptor in vascular smooth muscle is primarily coupled to the Gq/11 family of G-proteins. The binding of TXA2 to the TP receptor triggers the following sequence of events:
-
G-Protein Activation: The activated TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.
-
Phospholipase Cβ (PLCβ) Activation: The activated Gαq/11 subunit then binds to and activates phospholipase Cβ (PLCβ).
-
Second Messenger Production: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells. This binding opens the IP3R channels, leading to a rapid release of Ca2+ from the SR into the cytoplasm.[5]
-
Initiation of Contraction: The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.
This compound, by blocking the initial binding of TXA2 to the TP receptor, effectively inhibits this entire signaling cascade, preventing the rise in intracellular calcium and subsequent vasoconstriction.
Quantitative Data
| Parameter | Value | Species/System | Comments | Reference(s) |
| IC50 (Inhibition of U-46619-induced platelet aggregation) | 77 nM (95% CI: 41-161 nM) | Human Platelets | Demonstrates potent antagonist activity at the TP receptor. | |
| ED50 (Increase in Mean Pulmonary Arterial Pressure) | 29 µg/kg i.v. (95% CI: 21-35 µg/kg) | Rat (in vivo) | Indicates partial agonist activity, causing vasoconstriction when administered alone. This effect was about 21-fold less potent than the full agonist U-46619. |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound and other TXA2 receptor antagonists in vascular smooth muscle.
Isolated Aortic Ring Vasoconstriction Assay
This ex vivo method is used to assess the contractile and relaxant responses of vascular smooth muscle to pharmacological agents.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick to study direct smooth muscle effects.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with PSS changes every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
If studying endothelium-dependent effects, verify the integrity of the endothelium by inducing relaxation with acetylcholine (B1216132) (e.g., 1 µM) in rings pre-contracted with an α-adrenergic agonist like phenylephrine.
-
-
Experimental Procedure:
-
After a washout period, pre-incubate the aortic rings with varying concentrations of this compound or vehicle for a specified time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve by adding increasing concentrations of a TXA2 mimetic, such as U-46619, to the organ bath.
-
Record the contractile force at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl or the TXA2 mimetic alone.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) for the TXA2 mimetic in the absence and presence of this compound.
-
The antagonistic potency of this compound can be determined by analyzing the rightward shift of the concentration-response curve and can be expressed as a pA2 value.
-
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This method allows for the direct measurement of changes in intracellular calcium levels in cultured vascular smooth muscle cells in response to agonists and antagonists.
Methodology:
-
Cell Culture and Loading:
-
Culture vascular smooth muscle cells (e.g., A7r5 cell line or primary cells) on glass coverslips.
-
Load the cells with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester). Incubate the cells with 2-5 µM Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
After loading, wash the cells to remove extracellular dye. Cellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
-
Fluorescence Measurement:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Excite the Fura-2 alternately at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensity at 340 nm excitation (Ca2+-bound Fura-2) to that at 380 nm excitation (Ca2+-free Fura-2) is proportional to the intracellular Ca2+ concentration.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio.
-
Perfuse the cells with a solution containing a TXA2 mimetic (e.g., U-46619) and record the change in the fluorescence ratio over time.
-
To test the effect of this compound, pre-incubate the cells with this compound for a specified period before stimulating with the TXA2 mimetic.
-
-
Calibration and Data Analysis:
-
At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) by adding a Ca2+ ionophore (e.g., ionomycin) in the presence of saturating extracellular Ca2+, and the minimum fluorescence ratio (Rmin) by subsequently adding a Ca2+ chelator (e.g., EGTA).
-
Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
Measurement of Inositol 1,4,5-Trisphosphate (IP3) Production
This assay quantifies the production of the second messenger IP3 in response to receptor activation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture vascular smooth muscle cells to near confluence in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a TXA2 mimetic (e.g., U-46619) for a short period (typically seconds to a few minutes) to capture the transient increase in IP3.
-
-
Extraction of IP3:
-
Terminate the stimulation by rapidly adding a solution to stop the reaction and lyse the cells, such as ice-cold trichloroacetic acid (TCA).
-
Neutralize the extracts.
-
-
Quantification of IP3:
-
Quantify the amount of IP3 in the cell extracts using a commercially available IP3 radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. These kits typically involve a competitive binding reaction between the IP3 in the sample and a labeled IP3 tracer for a limited number of IP3 binding sites.
-
-
Data Analysis:
-
Normalize the IP3 levels to the total protein content of the cell lysate.
-
Compare the amount of IP3 produced in response to the TXA2 mimetic in the presence and absence of this compound to determine its inhibitory effect on this signaling step.
-
Conclusion
This compound exerts its effect on vascular smooth muscle primarily through the competitive antagonism of the thromboxane A2 receptor. By blocking the binding of TXA2, this compound prevents the Gq/11-mediated activation of phospholipase Cβ, the subsequent production of IP3, and the release of intracellular calcium, thereby inhibiting vasoconstriction. The quantitative data, while not providing a direct in vitro IC50 for vasoconstriction, demonstrates this compound's potent activity at the TP receptor. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other thromboxane A2 receptor antagonists in the context of vascular smooth muscle physiology and pharmacology.
References
- 1. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - IP3 receptor orchestrates maladaptive vascular responses in heart failure [jci.org]
Daltroban's Binding Affinity to the Thromboxane A2 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Daltroban to the Thromboxane (B8750289) A2 (TXA2) receptor, a critical interaction in the fields of pharmacology and drug development. This compound, a potent and selective TXA2 receptor antagonist, has been a subject of significant research due to its potential therapeutic applications in cardiovascular and respiratory diseases. This document summarizes key quantitative binding data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of this compound for the TXA2 receptor has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the drug's potency at its target receptor.
| Parameter | Value(s) | Species/System | Radioligand/Agonist | Reference |
| Ki | 2.3 nM and 20 nM | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 | [1] |
| IC50 | 77 nM | Human Platelets | U-46619 | [2] |
The presence of two Ki values in rat vascular smooth muscle cells suggests a two-site binding model for this compound in this system, indicating potential receptor heterogeneity or different affinity states.[1] The IC50 value in human platelets demonstrates its efficacy in a key physiological system where TXA2 receptors play a crucial role in aggregation.[2] this compound is classified as a competitive antagonist, though it can exhibit noncompetitive antagonism in human platelets due to a slow dissociation rate.[3] Some studies also suggest that this compound may have partial agonistic activity at the TXA2 receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the TXA2 receptor is primarily achieved through competitive radioligand binding assays. The following protocol is a synthesized representation of the methodologies described in the cited literature.
Membrane Preparation
-
Source: Tissues or cells endogenously expressing the TXA2 receptor (e.g., rat vascular smooth muscle cells, human platelets) are harvested.
-
Homogenization: The collected cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction containing the TXA2 receptors. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the membranes.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay. Aliquots of the membrane preparation are stored at -80°C until use.
Competitive Binding Assay
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled TXA2 receptor antagonist (e.g., [3H]SQ 29,548).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The prepared membrane homogenate.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane fragments with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
Data Analysis
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Calculation of IC50: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Thromboxane A2 Receptor Signaling Pathway
The TXA2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like TXA2, the receptor activates intracellular signaling cascades. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathways initiated by TXA2 receptor activation involve the coupling to Gq/11 and G12/13 proteins.
-
Gq/11 Pathway: Activation of Gq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ is a key event leading to cellular responses such as platelet aggregation and smooth muscle contraction.
-
G12/13 Pathway: Coupling to G12/13 activates the Rho family of small GTPases, particularly RhoA. Activated RhoA, through its effector Rho-associated kinase (ROCK), leads to the inhibition of myosin light chain phosphatase, resulting in increased myosin light chain phosphorylation and consequently, smooth muscle contraction and changes in cell shape.
References
- 1. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Daltroban: A Technical Guide to its Influence on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daltroban is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle proliferation. By competitively inhibiting the binding of its endogenous ligand, TXA2, this compound effectively modulates a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the primary downstream signaling pathways affected by this compound, including the Gq/11-PLC-IP3-Ca2+, G12/13-Rho-ROCK, and MAPK/ERK pathways. Additionally, it delves into a notable off-target effect: the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data where available, and visual representations of the signaling cascades to facilitate further research and drug development efforts.
Core Mechanism of Action: Thromboxane A2 Receptor Antagonism
This compound's primary pharmacological action is the competitive antagonism of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] The TXA2 receptor, upon activation by its agonist, couples to multiple G-protein families, predominantly Gq/11 and G12/13, to initiate downstream signaling. This compound's blockade of this receptor prevents the conformational changes necessary for G-protein activation, thereby inhibiting the subsequent signaling cascades.
The Gq/11-PLC-IP3-Ca2+ Signaling Pathway
A canonical signaling pathway initiated by TXA2 receptor activation is the Gq/11-mediated activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This surge in cytosolic calcium is a critical signal for a variety of cellular responses, including platelet activation and smooth muscle contraction.
Quantitative Data
While specific dose-response data for this compound's effect on intracellular calcium is limited in the available literature, the following table summarizes the expected effect based on its mechanism of action and data from analogous compounds.
| Parameter | Agonist | Antagonist | Cell Type | Expected Effect of this compound | Reference |
| Intracellular Ca2+ Concentration | U46619 (0.1-1 µM) | SK&F95585 (2 µM) | Neonatal Rat Ventricular Myocytes | Dose-dependent inhibition of the increase in [Ca2+]i | [3] |
| IP3-induced Ca2+ release | IP3 (10 µM) | Cinnarizine/Flunarizine (<10 µM) | Platelet Membrane Vesicles | Potential for indirect inhibition by preventing the initial signal | [4] |
Experimental Protocol: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol outlines a general method for measuring changes in intracellular calcium concentration in cultured cells upon treatment with a TXA2 receptor agonist and the inhibitory effect of this compound.
Materials:
-
Cultured cells (e.g., platelets, smooth muscle cells)
-
This compound
-
TXA2 receptor agonist (e.g., U46619)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
DMSO (for dissolving compounds)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate and allow them to adhere.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Pre-incubate the cells with this compound at various concentrations for a specified period.
-
Stimulate the cells with the TXA2 receptor agonist (e.g., U46619).
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the dose-response curve for this compound's inhibition of the agonist-induced calcium response to determine the IC50 value.
-
Diagram of the Gq/11-PLC-IP3-Ca2+ Signaling Pathway
Caption: this compound inhibits the Gq/11-PLC-IP3-Ca2+ pathway.
The G12/13-Rho-ROCK Signaling Pathway
In addition to Gq/11, the TXA2 receptor can couple to the G12/13 family of G-proteins. Activation of Gα12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF, LARG, and PDZ-RhoGEF. These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA then activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.
By antagonizing the TXA2 receptor, this compound is expected to prevent the activation of this G12/13-Rho-ROCK cascade. Quantitative data specifically detailing this compound's inhibitory effect on RhoA activation are scarce in the public domain. However, the well-established link between TXA2 receptor activation and RhoA signaling suggests that this compound would effectively attenuate RhoA-GTP loading in response to TXA2 receptor agonists.
Experimental Protocol: RhoA Activation Pull-Down Assay
This protocol describes a common method to measure the levels of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cultured cells
-
This compound
-
TXA2 receptor agonist (e.g., U46619)
-
RhoA activation assay kit (containing Rhotekin-RBD beads or anti-active RhoA antibody)
-
Lysis/Wash Buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against total RhoA
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Pre-treat cells with different concentrations of this compound.
-
Stimulate with a TXA2 receptor agonist for a short period (e.g., 1-5 minutes).
-
Wash cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active RhoA:
-
Incubate a portion of the cell lysate with Rhotekin-RBD agarose (B213101) beads or anti-active RhoA antibody coupled to beads for 1 hour at 4°C with gentle rotation. These baits specifically bind to GTP-bound (active) RhoA.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against total RhoA.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Also, run a parallel blot with a portion of the total cell lysate to determine the total RhoA levels in each sample.
-
-
Data Analysis:
-
Quantify the band intensities of the pull-down samples and the total lysate samples.
-
Normalize the amount of active RhoA to the total RhoA in each sample.
-
Determine the inhibitory effect of this compound on agonist-induced RhoA activation.
-
Diagram of the G12/13-Rho-ROCK Signaling Pathway
Caption: this compound inhibits the G12/13-Rho-ROCK pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK cascades. Activation of the TXA2 receptor has been shown to induce the phosphorylation and activation of ERK in various cell types, including vascular smooth muscle cells. This activation can be mediated through both Gq/11- and G12/13-dependent mechanisms, often involving protein kinase C (PKC) and other upstream kinases.
Experimental Protocol: Western Blot for Phospho-ERK
This protocol details the detection of phosphorylated (active) ERK1/2 by Western blotting to assess the inhibitory effect of this compound.
Materials:
-
Cultured cells
-
This compound
-
TXA2 receptor agonist (e.g., U46619) or other stimuli (e.g., growth factors)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate with various concentrations of this compound.
-
Stimulate the cells with a TXA2 receptor agonist.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the same membrane with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Analyze the inhibitory effect of this compound on agonist-induced ERK phosphorylation.
-
Diagram of the MAPK/ERK Signaling Pathway
Caption: this compound inhibits TXA2R-mediated MAPK/ERK signaling.
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
Interestingly, some studies have suggested that this compound may exert effects on lipid metabolism that are independent of its TXA2 receptor antagonistic activity. Specifically, this compound has been shown to reduce the incorporation of 14C-acetate into cholesterol esters more strongly than into free cholesterol in rat hepatocyte cultures. This effect is attributed to the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. ACAT plays a role in cellular cholesterol homeostasis and is involved in the development of atherosclerosis.
This potential off-target effect of this compound could contribute to its anti-atherosclerotic properties. However, specific quantitative data, such as an IC50 value for this compound's inhibition of ACAT, are not well-documented in the available literature.
Quantitative Data
The following table presents the reported effect of this compound on prostaglandin (B15479496) D2 (PGD2) uptake in hepatocytes, which is an indirect measure of its effects on cellular transport and metabolism in this cell type.
| Parameter | Cell Type | Treatment | Control | This compound | Reference |
| PGD2 Uptake (fmol) | Rat Hepatocytes | 1 nmol/L PGD2 for 5 min | 43 ± 5 | 22 ± 6 |
Experimental Protocol: ACAT Activity Assay in Liver Microsomes
This protocol provides a general method for measuring ACAT activity in liver microsomes and assessing the inhibitory potential of this compound.
Materials:
-
Liver microsomes (from rat or other species)
-
This compound
-
[14C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA
-
Bovine serum albumin (BSA)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.
-
Assay Reaction:
-
In a reaction tube, combine the liver microsomes, buffer, and BSA.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the radiolabeled oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the lipid extraction solvents.
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate cholesterol esters from other lipids.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to cholesterol esters into scintillation vials.
-
-
Quantification:
-
Measure the radioactivity in the scraped spots using a scintillation counter.
-
The amount of radioactivity is proportional to the ACAT activity.
-
Calculate the percentage of inhibition of ACAT activity by this compound at different concentrations to determine the IC50 value.
-
Diagram of this compound's Effect on ACAT
Caption: this compound inhibits ACAT-mediated cholesterol esterification.
Conclusion
This compound's primary mechanism of action as a selective TXA2 receptor antagonist places it as a modulator of several critical downstream signaling pathways. Its ability to inhibit the Gq/11-PLC-IP3-Ca2+, G12/13-Rho-ROCK, and MAPK/ERK cascades provides a molecular basis for its therapeutic potential in cardiovascular and other diseases. The additional finding of its inhibitory effect on ACAT suggests a broader spectrum of activity that may contribute to its beneficial pharmacological profile. This technical guide has provided a detailed overview of these pathways, along with experimental protocols and visualizations to aid researchers in their investigation of this compound and related compounds. Further studies are warranted to elucidate the precise quantitative effects of this compound on these signaling networks and to fully understand the clinical implications of its multifaceted mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of thromboxane A2-induced arrhythmias and intracellular calcium changes in cardiac myocytes by blockade of the inositol trisphosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Daltroban's Dichotomous Dance: A Technical Guide to its Impact on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, presents a complex pharmacological profile that deviates from simple competitive antagonism. This technical guide delves into the core of this compound's mechanism of action, focusing on its nuanced effect on intracellular calcium mobilization. While initially developed as a pure antagonist, emerging evidence reveals a partial agonist activity at the thromboxane A2 (TP) receptor, leading to a dual effect on calcium signaling. This document provides a comprehensive overview of the signaling pathways, quantitative data from functional assays, and detailed experimental protocols for studying these effects.
Core Mechanism of Action: A Tale of Partial Agonism
This compound interacts with the TP receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq signaling pathway. As a partial agonist, this compound's effect on intracellular calcium is context-dependent:
-
In the absence of a full agonist: this compound can weakly activate the TP receptor, initiating a downstream signaling cascade that leads to a modest increase in intracellular calcium.
-
In the presence of a full agonist (e.g., U-46619): this compound competes with the full agonist for binding to the TP receptor. Due to its lower intrinsic efficacy, this compound acts as an antagonist, inhibiting the robust calcium mobilization induced by the full agonist.
This dual activity is crucial for understanding its overall pharmacological effect. The net result on intracellular calcium levels depends on the relative concentrations of this compound and endogenous or exogenous TP receptor agonists.
Signaling Pathway of TP Receptor Activation and this compound's Influence
The activation of the TP receptor by an agonist triggers a well-defined signaling cascade leading to an increase in intracellular calcium. This compound modulates this pathway through its partial agonist/antagonist activity.
Quantitative Data on this compound's Functional Activity
| Parameter | Agonist/Antagonist | Species/System | Value | Reference |
| Partial Agonist Activity | ||||
| ED50 (Increase in Mean Pulmonary Arterial Pressure) | This compound | Rat (in vivo) | 29 µg/kg (i.v.) | [1] |
| Maximal Response (vs. U-46619) | This compound | Rat (in vivo) | ~50% of U-46619 | [1] |
| Platelet Shape Change (vs. U-46619) | This compound | Human Platelets (in vitro) | 46.4% of U-46619 at 50 µM | [2] |
| Antagonist Activity | ||||
| IC50 (Inhibition of U-46619-induced platelet aggregation) | This compound | Human Platelets (in vitro) | 77 nM | [2] |
Note: The provided data reflects downstream functional outcomes of intracellular calcium mobilization, such as vasoconstriction (increased pulmonary arterial pressure) and platelet activation.
Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol outlines a standard procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells, platelets, or a cell line expressing the TP receptor)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO (anhydrous)
-
This compound
-
TP receptor agonist (e.g., U-46619)
-
Ionomycin
-
EGTA
-
Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density in a suitable format (e.g., 96-well black-walled, clear-bottom plates for high-throughput screening).
-
For suspension cells, adjust the cell density as required.
-
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer (e.g., HBSS) containing Fura-2 AM at a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye.
-
Incubate the cells for a further 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement of [Ca²⁺]i:
-
Place the plate in the fluorescence reader.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
For antagonist effect:
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Add varying concentrations of this compound and incubate for a predetermined time.
-
Add a fixed concentration of a TP receptor agonist (e.g., U-46619, typically at its EC80) and record the change in the fluorescence ratio.
-
-
For partial agonist effect:
-
Establish a stable baseline fluorescence ratio.
-
Add varying concentrations of this compound and record the change in the fluorescence ratio over time.
-
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Normalize the data to the baseline fluorescence ratio.
-
For antagonist assays, calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.
-
For partial agonist assays, quantify the increase in the fluorescence ratio induced by this compound.
-
Plot the data to generate dose-response curves and determine IC50 or EC50 values using appropriate pharmacological software.
-
Calibration (Optional):
To convert the fluorescence ratio to absolute intracellular calcium concentrations, a calibration can be performed at the end of the experiment:
-
Add a calcium ionophore (e.g., 5-10 µM Ionomycin) to obtain the maximum fluorescence ratio (Rmax) in the presence of saturating extracellular calcium.
-
Add a calcium chelator (e.g., 10-20 mM EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
Conclusion
This compound's interaction with the TP receptor is more intricate than that of a simple antagonist. Its partial agonist properties result in a dual effect on intracellular calcium mobilization, a critical second messenger in numerous physiological processes. A thorough understanding of this complex mechanism, supported by robust experimental data, is paramount for researchers and drug development professionals working to elucidate the therapeutic potential and possible side effects of this compound and other TP receptor modulators. The protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this fascinating compound.
References
- 1. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on Daltroban and platelet function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on Daltroban, a selective and potent thromboxane (B8750289) A2 (TXA2) receptor antagonist. This compound's mechanism of action and its significant impact on platelet function are detailed through a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist of the thromboxane A2/prostaglandin (B15479496) H2 (TP) receptor.[1] By binding to this receptor on platelets, it prevents the binding of endogenous agonists like thromboxane A2 and prostaglandin H2, which are potent mediators of platelet activation and aggregation.[1] This blockade inhibits downstream signaling cascades that lead to platelet shape change, degranulation, and aggregation, thereby playing a crucial role in thrombotic events. Some studies have also characterized this compound as a partial agonist, exhibiting some intrinsic activity at the TP receptor, which can be observed in certain experimental conditions.[2][3]
Quantitative Analysis of this compound's Effects on Platelet Function
The following table summarizes key quantitative data from foundational studies on this compound, providing a comparative overview of its potency and efficacy in various experimental settings.
| Parameter | Value | Species/System | Agonist | Reference |
| IC50 (Platelet Aggregation) | 77 nM (95% CI: 41-161 nM) | Human Platelets (in vitro) | U-46619 | [2] |
| pA2 (Platelet Shape Change) | 6.5 | Human Platelet-Rich Plasma | U-46619 | |
| ED50 (Increase in MPAP) | 20 µg/kg (95% CI: 16-29 µg/kg) | Anesthetized Rats (in vivo) | N/A (Partial Agonist Effect) | |
| ED50 (Increase in Hematocrit) | 217 µg/kg (95% CI: 129-331 µg/kg) | Anesthetized Rats (in vivo) | N/A (Partial Agonist Effect) |
MPAP: Mean Pulmonary Arterial Pressure
Key Experimental Protocols
Detailed methodologies for pivotal experiments in this compound research are outlined below to facilitate reproducibility and further investigation.
In Vitro Platelet Aggregation Assay
This protocol describes the methodology for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelets.
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from healthy human volunteers who have abstained from non-steroidal anti-inflammatory drugs for at least 10 days.
-
Blood is collected into tubes containing 3.8% (w/v) trisodium (B8492382) citrate.
-
PRP is prepared by centrifuging the whole blood at 150 x g for 15 minutes at room temperature.
-
Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at 2500 x g for 10 minutes. The platelet count in PRP is adjusted with PPP as necessary.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a light aggregometer.
-
Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
A submaximal concentration of a platelet agonist, such as the TXA2 mimetic U-46619, is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5 minutes) to measure the extent of aggregation.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control.
-
The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced aggregation, is determined from the concentration-response curve.
-
Radioligand Binding Assay for TP Receptor Affinity
This protocol details the method for determining the binding affinity of this compound to the thromboxane A2 receptor on human platelet membranes.
-
Platelet Membrane Preparation:
-
Platelets are isolated from whole blood by centrifugation and washed.
-
The washed platelets are resuspended in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the platelet membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
Platelet membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) and varying concentrations of unlabeled this compound.
-
Incubations are carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition of radioligand binding by this compound is plotted, and the Ki (inhibitory constant) or IC50 is determined using non-linear regression analysis.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's antagonistic action on the TP receptor signaling pathway.
Caption: Workflow for in vitro platelet aggregation assay with this compound.
References
- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Daltroban (BM 13.505): A Technical Overview of its Early Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban, also known as BM 13.505, is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist that emerged as a promising therapeutic agent in the management of thrombotic diseases.[1] Thromboxane A2 is a highly unstable but biologically active metabolite of arachidonic acid that plays a crucial role in platelet aggregation and vasoconstriction.[1] By competitively inhibiting the binding of TXA2 to its receptor, this compound effectively mitigates these pro-thrombotic effects. Early preclinical studies also suggested its potential as a protective agent in conditions such as myocardial ischemia.[2] This technical guide provides a comprehensive overview of the early discovery and development of this compound, focusing on its mechanism of action, key experimental data, and methodologies.
Mechanism of Action and Signaling Pathway
This compound functions as a selective and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] The TXA2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA2, initiates a signaling cascade leading to platelet activation and smooth muscle contraction. There is also some evidence to suggest that this compound may exhibit partial agonist properties at the TP receptor in certain in vivo models.
The primary signaling pathway initiated by TXA2 receptor activation involves the coupling to Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G13-mediated pathway activates the Rho/Rho-kinase signaling cascade, which plays a role in platelet shape change and smooth muscle contraction. This compound competitively binds to the TXA2 receptor, thereby preventing these downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Agonist | Value | Reference |
| IC50 | Human | Platelet Aggregation | U-46619 | 77 nM (41-161 nM) | |
| IC50 | Human | Radioligand Binding | [³H]U-46619 | 62 nM |
Table 2: In Vivo Activity of this compound
| Parameter | Species | Model | Endpoint | Value | Reference |
| ED50 | Rat | Anesthetized, Open-Chest | Increase in Mean Pulmonary Arterial Pressure | 29 µg/kg (21-35 µg/kg) i.v. | |
| ED50 | Rat | Anesthetized, Open-Chest | Increase in Mean Arterial Pressure | 94 µg/kg (64-125 µg/kg) i.v. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) assay used to evaluate the inhibitory effect of this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP and a magnetic stir bar into the aggregometer.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a standard agonist, such as the TXA2 mimetic U-46619 (e.g., 1 µM final concentration).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated from the dose-response curve.
In Vivo Anesthetized Rat Model of Pulmonary Hypertension
This protocol outlines a common in vivo model to assess the effects of this compound on hemodynamic parameters.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (or a similar strain) with an appropriate anesthetic (e.g., pentobarbitone).
-
Perform a tracheotomy to facilitate mechanical ventilation.
-
Catheterize the carotid artery to monitor mean arterial pressure (MAP) and the jugular vein for drug administration.
-
For measuring mean pulmonary arterial pressure (MPAP), a catheter is inserted into the pulmonary artery via the right jugular vein and right ventricle.
2. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer this compound intravenously (i.v.) at various doses.
-
After a short interval, challenge the animal with an intravenous injection of a TXA2 agonist like U-46619 to induce a hypertensive response.
-
Continuously record MAP and MPAP throughout the experiment.
3. Data Analysis:
-
Measure the peak change in MAP and MPAP in response to the agonist in the presence and absence of this compound.
-
Calculate the ED50 value, the dose of this compound that produces 50% of its maximal inhibitory effect on the agonist-induced pressor response.
Mandatory Visualization
References
The Role of Daltroban in Prostanoid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] Prostanoids, a class of lipid mediators derived from arachidonic acid, play crucial roles in various physiological and pathological processes, including hemostasis, inflammation, and cardiovascular disease.[3][4] Thromboxane A2 is a key prostanoid that, upon binding to its receptor, triggers a cascade of intracellular events leading to platelet aggregation and vasoconstriction.[4] By blocking the TP receptor, this compound effectively inhibits these downstream effects, making it a molecule of significant interest for therapeutic interventions in thrombotic and cardiovascular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative pharmacological parameters, detailed experimental protocols for its characterization, and its effects on prostanoid signaling pathways.
Prostanoid Biosynthesis and Thromboxane A2 Signaling
The synthesis of prostanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2). PGH2 serves as a substrate for various synthases that produce different prostanoids, including thromboxane A2, which is synthesized by thromboxane synthase.
Thromboxane A2 exerts its biological effects by binding to the TP receptor, a G-protein coupled receptor (GPCR). In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, the TP receptor activates two primary G-protein signaling pathways: the Gq pathway and the G12/13 pathway.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular calcium and PKC activation are critical for platelet shape change, degranulation, and aggregation.
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to cytoskeletal rearrangements, stress fiber formation, and further potentiation of platelet aggregation.
This compound acts as a competitive antagonist at the TP receptor, preventing the binding of thromboxane A2 and thereby inhibiting the initiation of these downstream signaling cascades.
Quantitative Pharmacological Data
The potency and efficacy of this compound as a TP receptor antagonist have been quantified through various in vitro assays.
| Parameter | Value | Assay | Agonist | System | Reference |
| pA2 | 6.5 | Schild Plot Analysis | U-46619 | Human Platelet-Rich Plasma | |
| IC50 | 77 nM | Platelet Aggregation | U-46619 | Human Platelets |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Experimental Protocols
Schild Plot Analysis for pA2 Value Determination
This protocol outlines the methodology to determine the pA2 value of this compound for its competitive antagonism of the TP receptor agonist U-46619-induced platelet aggregation.
Objective: To quantify the potency of this compound as a competitive antagonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
This compound
-
U-46619 (a stable TXA2 mimetic)
-
Platelet aggregometer
-
Appropriate buffers and saline
Procedure:
-
Prepare serial dilutions of this compound.
-
Prepare a range of concentrations of the agonist U-46619.
-
In the aggregometer cuvettes, pre-incubate aliquots of PRP with either vehicle or a fixed concentration of this compound for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate platelet aggregation by adding increasing concentrations of U-46619 to the cuvettes.
-
Record the maximum aggregation response for each agonist concentration in the absence and presence of the antagonist.
-
Construct concentration-response curves for U-46619 with and without this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the resulting linear regression (Schild plot) provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
In Vitro Platelet Aggregation Assay for IC50 Determination
This protocol details the method to determine the IC50 value of this compound for the inhibition of U-46619-induced platelet aggregation.
Objective: To determine the concentration of this compound required to inhibit 50% of platelet aggregation induced by a fixed concentration of an agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
This compound
-
U-46619
-
Platelet aggregometer
-
Appropriate buffers and saline
Procedure:
-
Prepare a stock solution of this compound and create a series of dilutions.
-
Prepare a fixed concentration of U-46619 that induces a submaximal (e.g., 80%) platelet aggregation response.
-
In the aggregometer cuvettes, pre-incubate aliquots of PRP with increasing concentrations of this compound or vehicle for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate platelet aggregation by adding the fixed concentration of U-46619.
-
Monitor and record the aggregation for a set duration (e.g., 5-10 minutes).
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the effect of this compound on intracellular calcium mobilization induced by TP receptor activation.
Objective: To determine if this compound can block the agonist-induced increase in intracellular calcium, a key downstream event of TP receptor activation.
Materials:
-
A suitable cell line expressing the TP receptor (e.g., HEK293 cells stably expressing the human TP receptor) or washed human platelets.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound
-
U-46619
-
A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.
-
Appropriate cell culture media and buffers.
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Establish a baseline fluorescence reading.
-
Add the TP receptor agonist U-46619 to stimulate an increase in intracellular calcium.
-
Continuously monitor the fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured.
-
Analyze the data to determine the effect of this compound on the U-46619-induced calcium signal. This can be quantified by measuring the peak fluorescence change or the area under the curve.
In Vivo Rabbit Model of Atherosclerosis
This protocol outlines an experimental workflow to evaluate the effect of this compound on the progression of atherosclerosis in a rabbit model.
Objective: To assess the in vivo efficacy of this compound in reducing the development of atherosclerotic plaques.
Materials:
-
New Zealand White rabbits
-
High-cholesterol diet (e.g., 0.5-1% cholesterol)
-
This compound
-
Vehicle control
-
Equipment for histological analysis of aortic tissue
Procedure:
-
Acclimatize the rabbits to the laboratory conditions.
-
Induce atherosclerosis by feeding the rabbits a high-cholesterol diet for an extended period (e.g., 12 weeks).
-
Divide the rabbits into two groups: a control group receiving the high-cholesterol diet and a vehicle, and a treatment group receiving the high-cholesterol diet and this compound (e.g., 10 mg/kg/day orally).
-
Administer the treatment for the duration of the study.
-
At the end of the study period, euthanize the animals and carefully dissect the aortas.
-
Quantify the extent of atherosclerotic lesions in the aortas. This can be done by en face analysis after staining with a lipid-soluble dye (e.g., Sudan IV) or by histological analysis of cross-sections to measure plaque area and composition.
-
Statistical analysis is then performed to compare the extent of atherosclerosis between the this compound-treated and control groups.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Prostanoid biosynthesis and thromboxane A2 signaling pathway with this compound's point of intervention.
Caption: Experimental workflow for in vitro platelet aggregation assays.
References
- 1. Atherosclerosis in the aorta of hypercholesterolemic rabbits and the influence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a thromboxane (TX) A2 receptor antagonist, on lipid metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Daltroban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban, also known as BM-13505 or SKF 96148, is a potent and selective non-prostanoid antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1] TXA2 is a highly labile eicosanoid, derived from arachidonic acid, that plays a critical role in hemostasis and thrombosis. Its potent pro-aggregatory and vasoconstrictive effects are implicated in the pathophysiology of various cardiovascular diseases. This compound competitively inhibits the action of TXA2 at its receptor, thereby mitigating its downstream effects. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and key experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the thromboxane A2/prostaglandin (B15479496) H2 (TP) receptor.[2] By binding to the TP receptor, this compound prevents the binding of the endogenous agonist, TXA2, as well as other prostanoid agonists like prostaglandin H2 (PGH2).[2] This blockade of the TP receptor is the primary mechanism through which this compound inhibits platelet aggregation and vasoconstriction.[1][3] While it is primarily classified as an antagonist, some studies suggest that this compound may exhibit partial agonist properties under certain experimental conditions.
Signaling Pathways of the Thromboxane A2 Receptor and Inhibition by this compound
The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major G-protein families: Gαq and Gα12/13. Activation of these pathways by TXA2 leads to a cascade of intracellular events culminating in platelet activation and smooth muscle contraction. This compound, by blocking the TP receptor, prevents the initiation of these signaling cascades.
-
Gαq Pathway: Upon TXA2 binding, the TP receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key trigger for platelet shape change and granule release, as well as smooth muscle contraction.
-
Gα12/13 Pathway: The TP receptor also couples to Gα12/13, which activates the small GTPase Rho through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated Rho stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of myosin light chains, resulting in enhanced calcium sensitivity of the contractile apparatus in both platelets and smooth muscle cells, promoting aggregation and contraction.
The following diagram illustrates the signaling pathways of the TXA2 receptor and the point of inhibition by this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 5 nM (high affinity)379 nM (low affinity) | Human | Washed Platelets ([3H]SQ 29,548) | |
| Ki | 11 nM | Human | Platelet Membranes ([3H]SQ 29,548) | |
| IC50 | 77 nM (41-161 nM) | Human | U-46619-induced Platelet Aggregation | |
| ED50 | 94 µg/kg (64-125 µg/kg) | Rat | Increase in Mean Arterial Pressure | |
| ED50 | 20 µg/kg (16-29 µg/kg) | Rat | Increase in Mean Pulmonary Arterial Pressure |
Experimental Protocols
Radioligand Binding Assay for Thromboxane A2 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the TP receptor. It typically involves the use of a radiolabeled antagonist, such as [3H]SQ 29,548, and cell membranes expressing the TP receptor.
Protocol:
-
Membrane Preparation:
-
Human platelets are washed and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the membrane preparation, the radioligand ([3H]SQ 29,548) at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determination of non-specific binding, a high concentration of an unlabeled TP receptor antagonist is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist, such as U-46619.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
The platelet count in the PRP is adjusted to a standardized concentration.
-
-
Aggregation Measurement:
-
The assay is performed in an aggregometer, which measures changes in light transmission through the PRP suspension.
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
The test compound (this compound) or vehicle is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., U-46619) is added to induce aggregation.
-
The change in light transmission is recorded over time as the platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
An IC50 value is calculated from the concentration-response curve.
-
In Vivo Thrombosis Model (Ferric Chloride-Induced)
This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a living organism.
Protocol:
-
Animal Preparation:
-
An appropriate animal model (e.g., mouse or rat) is anesthetized.
-
A carotid artery is surgically exposed.
-
-
Induction of Thrombosis:
-
A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a defined period.
-
FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.
-
-
Drug Administration:
-
The test compound (this compound) or vehicle is administered to the animal (e.g., intravenously or orally) prior to the induction of thrombosis.
-
-
Measurement of Thrombosis:
-
Blood flow through the carotid artery is monitored using a Doppler flow probe.
-
The time to vessel occlusion is recorded.
-
-
Data Analysis:
-
The effect of the test compound on the time to occlusion is compared to the vehicle control group to determine its antithrombotic efficacy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a thromboxane (TX) A2 receptor antagonist, on lipid metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Daltroban In Vivo Administration in Rodent Models
Introduction
Daltroban, also known as BM-13505, is a selective and specific antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and various pathological processes, including thrombosis and cardiovascular diseases.[2][3] By blocking the TXA2 receptor (TP receptor), this compound effectively inhibits these downstream effects, making it a valuable tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, designed for researchers in pharmacology, cardiovascular biology, and drug development.
Mechanism of Action: Thromboxane A2 Receptor Signaling
The TP receptor is a G protein-coupled receptor (GPCR).[3] Upon binding of its agonist, TXA2, the receptor activates Gq and G12/G13 signaling pathways. The Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The G12/G13 pathway activates RhoGTPase nucleotide exchange factors (RhoGEFs).[3] These signaling cascades culminate in physiological responses such as platelet shape change, aggregation, and smooth muscle contraction. This compound, as a competitive antagonist, binds to the TP receptor and prevents these downstream signaling events.
Quantitative Data Summary
The following tables summarize dosages and administration parameters for this compound from published studies and provide general guidelines for substance administration in rodents.
Table 1: this compound In Vivo Administration Parameters
| Species | Model/Condition | Dosage Range | Route | Vehicle | Key Findings | Reference |
| Sprague-Dawley Rat | Anesthetized, open-chest | 10 - 2,500 µg/kg | IV (infused over 2 min) | Not Specified | Dose-dependent effects on mean arterial pressure (MAP) and pulmonary arterial pressure (MPAP). | |
| Cat | Myocardial Ischemia/Reperfusion | 1 mg/kg (bolus) | IV | Not Specified | Reduced necrotic area in the myocardium. | |
| Cat | Myocardial Ischemia/Reperfusion | 1 mg/kg followed by 1 mg/kg/hr | IV | Physiological Saline | Reduced ischemic tissue area. |
Table 2: General Guidelines for Parenteral Administration in Rodents
| Route | Mouse Volume | Rat Volume | Recommended Needle Size | Notes | Reference |
| Intravenous (IV) - Bolus | 5 ml/kg (max) | 5 ml/kg (max) | 27-30 G | Lateral tail vein is the most common site. | |
| Intravenous (IV) - Infusion | 4 ml/kg/hr (max) | 4 ml/kg/hr (max) | 27-30 G | Requires appropriate catheterization. | |
| Intraperitoneal (IP) | 10 ml/kg (2 ml max) | 10 ml/kg | 26-30 G | Inject into the lower right abdominal quadrant. | |
| Subcutaneous (SC) | 10 ml/kg | 10 ml/kg | 25-27 G | Commonly administered between the shoulder blades. |
Experimental Protocols
Protocol 1: Intravenous (IV) Bolus Administration of this compound in Rats
This protocol is based on methodologies used to assess the acute cardiovascular effects of this compound.
1. Materials and Reagents:
-
This compound (BM-13505)
-
Vehicle (e.g., sterile 0.9% physiological saline)
-
Sprague-Dawley rats (age and weight as required by the experimental design)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Heating pad or warming lamp
-
Restraining device appropriate for rats
-
27-30 gauge needles and 1 ml syringes
-
Sterile tubes for solution preparation
2. Preparation of this compound Solution:
-
Determine the required dose (e.g., in mg/kg or µg/kg) and the total volume to be injected (typically ≤ 5 ml/kg for a bolus IV injection).
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the this compound in the chosen vehicle (e.g., physiological saline) to achieve the final desired concentration. Ensure the solution is fully dissolved. The pH should be checked and adjusted to be near physiological pH (~7.4) if necessary to avoid irritation.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
3. Animal Preparation and Administration:
-
Anesthetize the rat according to your IACUC-approved protocol. Monitor the depth of anesthesia throughout the procedure.
-
Place the anesthetized animal on a heating pad to maintain body temperature and promote vasodilation of the tail veins.
-
Position the rat in a restraining device, allowing clear access to the lateral tail vein.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site and improve visualization of the vein.
-
Load the prepared this compound solution into a 1 ml syringe fitted with a 27-30 gauge needle. Remove all air bubbles.
-
Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the this compound solution slowly and steadily. The study by Li et al. (1996) infused the dose over 2 minutes.
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same or opposite vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Monitor the animal for recovery from anesthesia and any adverse effects.
Experimental Workflow and Design Considerations
A typical experimental workflow involving this compound administration should be carefully planned to ensure robust and reproducible results.
Key Considerations:
-
Vehicle Control: Always include a vehicle-treated control group to distinguish the effects of this compound from those of the administration procedure and the vehicle itself.
-
Anesthesia: The choice of anesthetic can influence physiological parameters, particularly cardiovascular function. The anesthetic protocol should be consistent across all experimental groups and chosen carefully based on the endpoints being measured.
-
Route of Administration: While intravenous administration provides rapid and complete bioavailability, other routes like intraperitoneal (IP) or oral gavage may be considered depending on the desired pharmacokinetic profile and experimental question. General guidelines for these routes are provided in Table 2.
-
Dose-Response: To fully characterize the effects of this compound in a specific model, conducting a dose-response study is highly recommended.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Preparing Daltroban in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. The TXA2 receptor, also known as the prostanoid TP receptor, plays a pivotal role in platelet activation and aggregation. Upon activation by its endogenous ligand, TXA2, the TP receptor initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation, thereby contributing to thrombus formation. As a TP receptor antagonist, this compound effectively blocks these downstream effects, making it a valuable tool for studying the physiological and pathological roles of the TXA2 signaling pathway and for the development of novel antiplatelet therapies.
These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro platelet aggregation assays, primarily focusing on light transmission aggregometry (LTA).
Mechanism of Action
This compound competitively inhibits the binding of TXA2 and other TP receptor agonists, such as the stable analog U-46619, to the TP receptors on the surface of platelets. This blockade prevents the activation of downstream signaling pathways involving Gq and G12/13 proteins, thereby inhibiting phospholipase C (PLC) activation, intracellular calcium mobilization, and ultimately, platelet aggregation.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the agonist-induced platelet aggregation by 50%.
| Compound | Agonist | Assay Type | Target Organism | IC50 | Reference |
| This compound | U-46619 | Platelet Aggregation | Human | 77 nM | [1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Freshly collected human whole blood (anticoagulated with 3.2% or 3.8% sodium citrate)
-
Platelet agonist (e.g., U-46619, arachidonic acid, collagen, ADP)
-
Saline solution (0.9% NaCl)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
-
Water bath or incubator at 37°C
Preparation of this compound Stock Solution
This compound is soluble in DMSO. To prepare a stock solution, follow these steps:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in saline or an appropriate buffer to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect platelet function (typically ≤ 0.5%).
For determining the IC50 value, a range of this compound concentrations should be tested. Based on the known IC50 of 77 nM, a suitable concentration range for a dose-response curve would span several orders of magnitude around this value (e.g., 1 nM to 10 µM).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing sodium citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP). PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest at room temperature for at least 30 minutes before starting the aggregation assay.
In Vitro Platelet Aggregation Assay Protocol (Light Transmission Aggregometry)
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.
-
Add a small volume (e.g., 5 µL) of the this compound working solution (or vehicle control - saline with the same final DMSO concentration) to the PRP.
-
Pre-incubate the PRP with this compound for a defined period (e.g., 3-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a small volume (e.g., 5 µL) of the platelet agonist (e.g., U-46619 at a concentration that induces submaximal aggregation).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
-
The percentage of platelet aggregation is calculated by the aggregometer software.
-
To determine the IC50, plot the percentage inhibition of aggregation against the logarithm of the this compound concentration and fit the data using a non-linear regression model.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro platelet aggregation assay with this compound.
Thromboxane A2 Signaling Pathway and this compound Inhibition
Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.
References
Optimal Daltroban Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a potent and selective antagonist of the Thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] As a crucial mediator in thrombosis, vasoconstriction, and bronchoconstriction, the TXA2 pathway is a significant target in cardiovascular and respiratory research.[2][3] this compound's ability to specifically block this pathway makes it an invaluable tool for in vitro studies investigating the physiological and pathological roles of TXA2 in various cell types. These application notes provide comprehensive protocols and guidelines for determining the optimal concentration of this compound in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations reported in various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Application | Effective Concentration Range | Key Findings |
| Human Platelets | Inhibition of U-46619-induced platelet aggregation | IC₅₀: 77 nM (41–161 nM) | This compound potently inhibits platelet aggregation.[4] |
| Human Platelets | Induction of platelet shape change | 10 nM – 100 µM | This compound exhibits intrinsic activity, inducing shape change.[4] |
| Rat Aortic Smooth Muscle Cells | Study of signaling pathways | Not specified, but used to antagonize the TXA2 receptor agonist U-46619 | Activation of the thromboxane receptor stimulates MAP kinase signaling. |
| Rat Hepatocytes | Inhibition of Prostaglandin D2 (PGD2) clearance | Not specified, but effective in reducing PGD2 uptake | This compound reduces PGD2 clearance by hepatocytes. |
| Rat Hepatocytes | Reduction of cholesterol esterification | Not specified | This compound reduces the incorporation of acetate (B1210297) into cholesterol esters. |
Signaling Pathways
This compound Mechanism of Action
This compound functions as a competitive antagonist at the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, TXA2, or a synthetic agonist like U-46619, typically activates Gq and G12/13 proteins. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The G12/13 pathway activates RhoGEFs, leading to the activation of Rho GTPases, which are involved in regulating cell shape and motility. By blocking the TP receptor, this compound prevents these downstream signaling events.
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general framework for treating adherent or suspension cells with this compound. Specific parameters such as cell seeding density, incubation times, and this compound concentration should be optimized for each cell line and experiment.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Sterile cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to the desired confluency according to standard protocols.
-
For adherent cells, seed them in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
For suspension cells, seed them at the desired density in culture flasks or plates.
-
-
Dose-Response Experiment (Recommended):
-
To determine the optimal this compound concentration, perform a dose-response experiment.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Assess the cellular response using an appropriate assay (e.g., cell viability, proliferation, signaling pathway activation, platelet aggregation).
-
-
This compound Treatment:
-
Based on the dose-response experiment, select the optimal this compound concentration for your experiment.
-
Prepare the working solution of this compound in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS if necessary.
-
Add the medium containing the final concentration of this compound to the cells.
-
Incubate for the desired period.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells or cell lysates for downstream analysis, such as Western blotting, qPCR, or functional assays.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the thromboxane A2 pathway in vitro. The successful application of this compound in cell culture experiments hinges on the determination of the optimal concentration for the specific cell type and experimental endpoint. By following the provided protocols and considering the effective concentration ranges summarized, researchers can design and execute robust experiments to elucidate the intricate functions of TXA2 signaling. It is imperative to include appropriate controls, particularly a vehicle control, to ensure that the observed effects are specifically due to the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Daltroban solubility and stability in DMSO for lab use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and stability of Daltroban when prepared in Dimethyl Sulfoxide (DMSO) for laboratory use.
Product Information
This compound is a potent and specific antagonist of the Thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2][3] By blocking this receptor, this compound inhibits downstream signaling pathways that lead to physiological effects such as platelet aggregation and vasoconstriction.[4] It is widely used in research to study processes involving TXA2 signaling, including cardiovascular diseases and reperfusion injury.[2]
| Property | Value |
| Synonyms | SKF 96148, BM-13505 |
| CAS Number | 79094-20-5 |
| Molecular Formula | C₁₆H₁₆ClNO₄S |
| Molecular Weight | 353.82 g/mol |
| Mechanism of Action | Thromboxane A2 (TXA2) Receptor Antagonist |
Solubility in DMSO
This compound is soluble in DMSO. However, solubility can vary between suppliers and is influenced by the purity of the compound and the quality of the DMSO. It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of many compounds.
Table 2.1: this compound Solubility Data
| Supplier/Source | Reported Solubility | Molar Concentration | Recommendations |
| TargetMol | 50 mg/mL | 141.31 mM | Sonication is recommended. |
| MedchemExpress | 22 mg/mL | 62.18 mM | Ultrasonic and warming are needed. Use newly opened DMSO. |
| GlpBio | Soluble in DMSO | Not specified | Heat the tube to 37°C and sonicate. |
Stability and Storage of DMSO Solutions
Proper storage of this compound stock solutions is critical to maintain their integrity and activity. The primary recommendations are to store solutions at low temperatures in aliquots to prevent degradation from repeated freeze-thaw cycles.
Table 3.1: this compound Stock Solution Stability in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | 6 months to over 1 year | Recommended for long-term storage. Store in small, single-use aliquots. |
| -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| 4°C | Up to 1 week | For frequent use of a working aliquot. Discard after one week. |
Protocols
Protocol for Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 50 mM stock solution of this compound.
Materials:
-
This compound powder (CAS: 79094-20-5)
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tube
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator
Calculation:
-
Target Concentration (M): 50 mM = 0.050 mol/L
-
Molecular Weight (MW): 353.82 g/mol
-
Final Volume (V): 1 mL = 0.001 L
-
Mass (m) required: m = M x MW x V
-
Mass (m): 0.050 mol/L x 353.82 g/mol x 0.001 L = 0.01769 g = 17.69 mg
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 17.69 mg of this compound powder directly into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the cap tightly and vortex the solution for 30-60 seconds.
-
To ensure complete dissolution, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary.
-
Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.
-
The 50 mM stock solution is now ready for use or storage.
Protocol for Storage and Handling of this compound Stock Solutions
Procedure:
-
Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (50 mM in DMSO), and the date of preparation.
-
Long-Term Storage: Place the labeled aliquots in a freezer box and store them at -80°C for maximum stability.
-
Working Aliquots: For regular use, one aliquot can be moved to a -20°C freezer or, for very frequent use, stored at 4°C for no longer than one week.
-
Thawing: When ready to use, thaw an aliquot at room temperature. Briefly centrifuge the tube to collect the solution at the bottom before opening.
-
Dilution: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous buffers or cell culture media, ensure the final concentration of DMSO is non-toxic to the experimental system (typically <0.5%).
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a competitive antagonist at the Thromboxane A2 (TP) receptor. The TP receptor is a G-protein-coupled receptor (GPCR) that, upon binding its agonist TXA2, activates Gq and G13 proteins. This initiates downstream signaling cascades involving Phospholipase C (PLC) activation, leading to increased intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), as well as activation of the Rho signaling pathway. These pathways ultimately mediate physiological responses like platelet aggregation, vasoconstriction, and smooth muscle contraction. This compound blocks the initial binding of TXA2, thereby inhibiting these downstream effects.
Caption: this compound inhibits the Thromboxane A2 signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for using a this compound DMSO stock solution in a cell-based laboratory experiment.
Caption: General workflow for this compound from preparation to analysis.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Transmission Aggregometry using Daltroban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function. It measures the aggregation of platelets in response to various agonists by detecting changes in light transmission through a platelet-rich plasma (PRP) sample. These application notes provide a detailed protocol for utilizing LTA to evaluate the inhibitory effects of Daltroban, a selective and potent thromboxane (B8750289) A2 (TXA2) receptor antagonist.
This compound competitively inhibits the binding of TXA2 to its receptor (TP receptor) on the platelet surface. This action blocks the downstream signaling cascade that leads to platelet activation, shape change, degranulation, and aggregation. By using a stable TXA2 analog, such as U46619, as the agonist in an LTA assay, the efficacy and potency of this compound as a TXA2 receptor antagonist can be precisely quantified. This protocol is designed for researchers in pharmacology, hematology, and drug development investigating the antiplatelet potential of TXA2 receptor antagonists.
Principle of the Assay
In a resting state, platelets in plasma cause a turbid suspension that allows for low light transmission. When a platelet agonist like the TXA2 mimetic U46619 is introduced, platelets become activated. This activation triggers a signaling cascade leading to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptors, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, causing them to aggregate. As platelets clump together, the turbidity of the plasma decreases, and light transmission through the sample increases. An aggregometer records this change in light transmission over time, generating an aggregation curve. The maximum aggregation is expressed as a percentage relative to a platelet-poor plasma (PPP) control, which represents 100% light transmission. By pre-incubating the platelet-rich plasma with this compound, its inhibitory effect on U46619-induced platelet aggregation can be measured.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Source | Notes |
| This compound | MedChemExpress (or equivalent) | Store as per manufacturer's instructions. |
| U46619 (TXA2 analog) | Cayman Chemical (or equivalent) | Prepare fresh stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (or equivalent) | Anhydrous, for dissolving this compound. |
| 3.2% Sodium Citrate (B86180) Tubes | BD Vacutainer (or equivalent) | For whole blood collection. |
| Saline (0.9% NaCl) | Hospira (or equivalent) | For dilutions. |
| Light Transmission Aggregometer | Chrono-log (or equivalent) | |
| Centrifuge | Capable of low and high speeds for PRP/PPP preparation. | |
| Pipettes and sterile tips | Calibrated. | |
| Aggregometer cuvettes and stir bars | Siliconized stir bars are recommended. |
Table 2: Effect of this compound on U46619-Induced Platelet Aggregation
| This compound Concentration (nM) | Agonist (U46619, 1 µM) Maximum Aggregation (%) | Percent Inhibition (%) | IC₅₀ (nM) |
| 0 (Vehicle Control) | 85 ± 5 | 0 | \multirow{6}{*}{~77} |
| 10 | 72 ± 6 | 15.3 | |
| 50 | 50 ± 7 | 41.2 | |
| 100 | 35 ± 5 | 58.8 | |
| 250 | 18 ± 4 | 78.8 | |
| 500 | 8 ± 3 | 90.6 | |
| Data are presented as mean ± standard deviation and are hypothetical based on published IC₅₀ values for illustrative purposes. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (10 mM): this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 353.82 g/mol , dissolve 3.54 mg in 1 mL of DMSO. Vortex until fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C for up to one month or six months, respectively.[1]
-
This compound Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in saline or an appropriate buffer to achieve the desired final concentrations for the assay (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM). The final concentration of DMSO in the platelet-rich plasma should be kept below 0.5% to avoid affecting platelet function.[1]
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least 10-14 days. Use a 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[2]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP. Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: Measure the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by adding PPP.
Light Transmission Aggregometry Procedure
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a siliconized stir bar. Place the cuvette in the incubation well.
-
Pipette the same volume of PPP into another cuvette and place it in the reference well.
-
Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
-
This compound Incubation:
-
For each test, place a cuvette containing PRP and a stir bar into an incubation well at 37°C.
-
Add a small volume (e.g., 50 µL) of the this compound working solution (or vehicle control - DMSO diluted in saline) to the PRP.
-
Incubate for a specified time (e.g., 5 minutes) at 37°C.
-
-
Agonist Addition and Data Recording:
-
Move the cuvette to the assay well, ensuring the stir bar is rotating at the recommended speed (e.g., 1000-1200 rpm).
-
Add a small volume of the U46619 agonist solution (e.g., 1-5 µM final concentration) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation reaches a plateau.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.
-
If a dose-response curve is generated, calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the U46619-induced platelet aggregation.
-
Visualizations
Thromboxane A2 Signaling Pathway in Platelets
Caption: Thromboxane A2 signaling pathway in platelet activation.
Experimental Workflow for LTA with this compound
References
Application Notes and Protocols for Studying Reperfusion Injury in Animal Models with Daltroban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This complex process plays a significant role in the pathophysiology of various cardiovascular events, including myocardial infarction. Thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is implicated in the amplification of I/R injury. Daltroban is a selective and specific thromboxane A2 (TXA2) receptor antagonist that has shown protective effects against reperfusion injury in preclinical animal models.[1][2] By blocking the TXA2 receptor, this compound interferes with a key signaling pathway involved in the inflammatory and thrombotic cascades that characterize I/R injury.
These application notes provide detailed protocols for inducing myocardial ischemia-reperfusion injury in a feline model and outline the administration of this compound to study its cardioprotective effects. Furthermore, methods for the quantification of infarct size and assessment of neutrophil infiltration are described, along with expected outcomes based on published data.
Signaling Pathway of Thromboxane A2 in Cardiomyocytes
During ischemia-reperfusion, increased production of TXA2 leads to the activation of its receptor on cardiomyocytes. This initiates a signaling cascade that contributes to cellular injury. This compound acts by competitively inhibiting this receptor, thereby mitigating the downstream effects. The primary signaling pathway involves the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels, a key event in cardiomyocyte death.[2][3][4]
Experimental Protocols
This section details the methodology for investigating the effects of this compound in a feline model of myocardial ischemia-reperfusion injury.
Animal Model and Surgical Preparation
A well-established feline model of myocardial ischemia-reperfusion is utilized.
-
Animal Selection: Adult male cats are used for this procedure.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is carefully isolated.
-
A suture is passed around the LAD for subsequent occlusion.
-
Hemodynamic parameters, including arterial blood pressure and heart rate, are continuously monitored.
-
Ischemia-Reperfusion Protocol
A standardized protocol for inducing ischemia and subsequent reperfusion is followed.
-
Ischemia: The LAD coronary artery is occluded for a period of 1.5 hours by tightening the suture. Successful occlusion is confirmed by visual changes in the myocardium (e.g., cyanosis) and alterations in the electrocardiogram (ECG).
-
Reperfusion: After the ischemic period, the suture is released to allow for reperfusion of the previously occluded vessel for 4.5 hours.
This compound Administration
This compound is administered prior to the reperfusion phase.
-
Dosage: A bolus of this compound (1 mg/kg) is infused intravenously.
-
Timing: The infusion is initiated 10 minutes prior to the onset of reperfusion.
-
Control Group: A vehicle control group (e.g., sodium carbonate solution) should be included in the experimental design.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Quantification of Myocardial Infarct Size
Triphenyltetrazolium chloride (TTC) staining is a widely used method to delineate viable and necrotic myocardial tissue.
-
Heart Excision: At the end of the reperfusion period, the heart is excised.
-
Sectioning: The ventricles are sliced into uniform sections.
-
Staining: The heart slices are incubated in a TTC solution (e.g., 1% in phosphate (B84403) buffer) at 37°C for 20-30 minutes. Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.
-
Imaging and Analysis: The stained sections are photographed, and the areas of infarction and the total area at risk are quantified using planimetry software. The infarct size is expressed as a percentage of the area at risk.
Assessment of Neutrophil Infiltration (Myeloperoxidase Assay)
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in the myocardial tissue serves as an index of neutrophil accumulation.
-
Tissue Homogenization: Myocardial tissue samples from the ischemic-reperfused and non-ischemic zones are homogenized.
-
MPO Activity Measurement: MPO activity in the tissue homogenates is determined spectrophotometrically using a suitable substrate (e.g., o-dianisidine dihydrochloride (B599025) or 3,3′,5,5′-tetramethylbenzidine). The change in absorbance over time is proportional to the MPO activity.
Expected Results and Data Presentation
Based on preclinical studies, this compound administration is expected to significantly reduce the myocardial infarct size following ischemia-reperfusion. However, it may not affect the accumulation of neutrophils in the ischemic myocardium.
Table 1: Effect of this compound on Myocardial Infarct Size in a Feline I/R Model
| Treatment Group | N | Area at Risk (% of Ventricles) | Infarct Size (% of Area at Risk) |
| Vehicle Control | 10 | 18.4 ± 1.2 | 45.3 ± 3.8 |
| This compound (1 mg/kg) | 8 | 17.9 ± 1.5 | 23.6 ± 3.1* |
| Data are presented as mean ± SEM. *p < 0.001 compared to Vehicle Control. Data adapted from Lefer et al., 1990. |
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in a Feline I/R Model
| Treatment Group | N | MPO Activity (U/100mg tissue) - Non-ischemic Zone | MPO Activity (U/100mg tissue) - Ischemic Zone |
| Sham + Vehicle | 6 | 0.4 ± 0.1 | 0.5 ± 0.2 |
| I/R + Vehicle | 10 | 0.6 ± 0.2 | 5.2 ± 0.9 |
| I/R + this compound | 8 | 0.5 ± 0.1 | 4.8 ± 1.1 |
| Data are presented as mean ± SEM. Data adapted from Lefer et al., 1990. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cardioprotective effects of this compound in a clinically relevant animal model of myocardial ischemia-reperfusion injury. The provided data tables and signaling pathway diagram offer a comprehensive overview of the expected outcomes and the underlying mechanism of action. These methodologies can be adapted for the screening and development of other therapeutic agents targeting reperfusion injury.
References
- 1. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 3. Inhibition of Thromboxane A2-Induced Arrhythmias and Intracellular Calcium Changes in Cardiac Myocytes by Blockade of the Inositol Trisphosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac thromboxane A2 receptor activation does not directly induce cardiomyocyte hypertrophy but does cause cell death that is prevented with gentamicin and 2-APB - PMC [pmc.ncbi.nlm.nih.gov]
Daltroban in Feline Myocardial Ischemia: Application Notes and Protocols for Preclinical Research
For Immediate Distribution
[City, State] – [Date] – In the ongoing effort to understand and mitigate the effects of myocardial ischemia, preclinical research plays a pivotal role. For scientists, researchers, and drug development professionals investigating therapeutic interventions in feline models of this condition, we present detailed application notes and protocols for the use of Daltroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. These guidelines are intended to support the design and execution of rigorous and reproducible experimental studies.
This compound has demonstrated a protective effect on the myocardium during ischemia and reperfusion injury.[1] Its mechanism of action involves the blockade of TXA2 receptors, which are implicated in vasoconstriction and platelet aggregation, key events in the pathophysiology of myocardial infarction. Understanding the appropriate dosage and experimental procedures is critical for accurately evaluating its therapeutic potential.
Quantitative Data Summary
The following table summarizes the reported intravenous dosages of this compound used in feline myocardial ischemia studies.
| Dosage Regimen | Study Details | Outcome | Reference |
| 1 mg/kg bolus followed by 1 mg/kg/hr infusion | Administered 30 minutes before reperfusion following a 1.5-hour coronary artery ligation. | Significantly reduced the area of ischemic tissue as a percentage of total left ventricular mass and total area at risk. | [2] |
| 1 mg/kg bolus | Infused 10 minutes prior to reperfusion of the left anterior descending (LAD) coronary artery after 1.5 hours of occlusion. | Resulted in a significantly lower necrotic area expressed as a percentage of the myocardial area-at-risk. | [1] |
| 20 mg/kg per hour infusion | Compared with a vehicle control (physiological saline). | Reduced the ischemia-induced rise in the ST segment and prevented the development of a Q-wave in the ECG during reperfusion. |
Signaling Pathway of this compound in Myocardial Ischemia
This compound exerts its protective effects by antagonizing the thromboxane A2 (TP) receptor. During myocardial ischemia, the release of arachidonic acid leads to the synthesis of thromboxane A2. TXA2 then binds to its G-protein coupled receptor on platelets and vascular smooth muscle cells. In cardiomyocytes, TP receptor activation has been shown to increase intracellular calcium and can lead to cell death through the IP3 signaling pathway.[3][4] By blocking this receptor, this compound inhibits these downstream effects, leading to vasodilation, reduced platelet aggregation, and ultimately, myocardial protection.
This compound's mechanism of action.
Experimental Protocols
Feline Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes a common method for inducing myocardial ischemia followed by reperfusion in a feline model to study the effects of therapeutic agents like this compound.
1. Animal Preparation and Anesthesia:
-
Adult domestic cats of either sex are used.
-
Anesthesia is induced and maintained throughout the surgical procedure. Vital signs, including heart rate, blood pressure, and body temperature, are continuously monitored.
-
The animal is intubated and ventilated with room air supplemented with oxygen.
2. Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation:
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.
-
A suture is passed around the LAD artery.
-
To induce ischemia, the suture is tightened to occlude the artery. Successful occlusion is confirmed by visual changes in the myocardium (e.g., paleness) and alterations in the electrocardiogram (ECG), such as ST-segment elevation.
-
The standard duration of occlusion is 1.5 hours.
3. This compound Administration:
-
This compound is administered intravenously. Based on previous studies, a bolus of 1 mg/kg can be given 10-30 minutes before reperfusion, followed by a continuous infusion of 1 mg/kg/hr for the duration of the reperfusion period.
4. Reperfusion:
-
After the ischemic period, the ligature around the LAD artery is released to allow blood flow to resume.
-
The reperfusion period is typically maintained for 4.5 hours.
5. Assessment of Myocardial Injury:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk and the infarcted area of the myocardium are determined using staining techniques, such as triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Biochemical markers of myocardial injury, such as creatine (B1669601) kinase levels, can also be measured from blood samples.
Experimental workflow for feline myocardial ischemia studies.
Logical Relationship: this compound's Therapeutic Rationale
The use of this compound in feline myocardial ischemia is based on a clear logical progression from the pathological events of ischemia to the targeted therapeutic intervention.
Therapeutic rationale for this compound.
These application notes and protocols provide a foundation for researchers utilizing this compound in feline models of myocardial ischemia. Adherence to standardized procedures and appropriate dosing is essential for generating reliable and comparable data, ultimately advancing our understanding of cardiovascular disease and the development of novel therapies.
References
- 1. This compound, a thromboxane receptor antagonist, protects the myocardium against reperfusion injury following myocardial ischemia without protecting the coronary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac thromboxane A2 receptor activation does not directly induce cardiomyocyte hypertrophy but does cause cell death that is prevented with gentamicin and 2-APB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Daltroban's Effect on Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a potent and selective thromboxane (B8750289) A2 (TxA2) receptor antagonist.[1] TxA2 is a key mediator of platelet activation, a critical process in hemostasis and thrombosis. Upon vessel injury, platelets adhere to the site, become activated, and aggregate to form a primary hemostatic plug. TxA2, synthesized by activated platelets, acts as a powerful agonist, amplifying the activation signal and recruiting more platelets to the growing thrombus.[2] By blocking the TxA2 receptor (TP receptor), this compound inhibits these downstream effects, making it a compound of interest for antiplatelet therapies.
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on key platelet activation events: platelet aggregation, P-selectin expression, fibrinogen binding, and intracellular calcium mobilization.
Mechanism of Action: Thromboxane A2 Signaling in Platelets
The binding of TxA2 to its G-protein coupled receptor (GPCR) on the platelet surface initiates a signaling cascade that leads to platelet activation. This process involves the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in a series of events including platelet shape change, degranulation (release of pro-thrombotic molecules), and conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is essential for fibrinogen binding and platelet aggregation.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various platelet activation parameters.
Table 1: Effect of this compound on Platelet Aggregation
| Agonist | This compound Concentration | % Inhibition of Aggregation | IC50 |
| U-46619 (TxA2 mimetic) | Varies | Concentration-dependent | 77 nM |
| Arachidonic Acid | Varies | Concentration-dependent | Data to be determined |
| Collagen | Varies | Concentration-dependent | Data to be determined |
| ADP | Varies | Concentration-dependent | Data to be determined |
Table 2: Effect of this compound on P-selectin Expression
| Agonist | This compound Concentration | % Inhibition of P-selectin Expression | IC50 |
| U-46619 | Varies | To be determined experimentally | To be determined |
| Thrombin | Varies | To be determined experimentally | To be determined |
Table 3: Effect of this compound on Fibrinogen Binding
| Agonist | This compound Concentration | % Inhibition of Fibrinogen Binding | IC50 |
| U-46619 | Varies | To be determined experimentally | To be determined |
| ADP | Varies | To be determined experimentally | To be determined |
Table 4: Effect of this compound on Intracellular Calcium Mobilization
| Agonist | This compound Concentration | % Inhibition of Calcium Mobilization | IC50 |
| U-46619 | Varies | To be determined experimentally | To be determined |
| Thrombin | Varies | To be determined experimentally | To be determined |
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist. Light Transmission Aggregometry (LTA) is the gold standard method.
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Add a platelet agonist (e.g., U-46619, arachidonic acid, collagen, or ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of this compound concentration.
P-selectin Expression Assay
This assay measures the surface expression of P-selectin, a marker of platelet alpha-granule secretion, using flow cytometry.
Protocol:
-
Blood Collection: Collect whole blood as described for the aggregation assay.
-
Incubation with this compound: Pre-incubate whole blood or PRP with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Platelet Activation: Add a platelet agonist (e.g., U-46619 or thrombin) and incubate for 10 minutes at room temperature.
-
Staining: Add a fluorescently labeled anti-CD62P (P-selectin) antibody and a platelet-specific marker (e.g., anti-CD41 or anti-CD61) to the samples. Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Fix the samples with 1% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on the platelet-specific marker. Measure the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).
-
Data Analysis: Calculate the percentage inhibition of P-selectin expression by this compound compared to the vehicle control. Determine the IC50 value.
Fibrinogen Binding Assay
This assay quantifies the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets using flow cytometry.
Protocol:
-
Blood Collection and PRP Preparation: Follow steps 1 and 2 as in the platelet aggregation assay.
-
Incubation with this compound: Pre-incubate PRP with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Activation and Fibrinogen Binding: Add a platelet agonist (e.g., U-46619 or ADP) and fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) to the PRP. Incubate for 15-20 minutes at room temperature.
-
Staining (Optional): A platelet-specific marker can be added for more precise gating.
-
Fixation: Fix the samples with 1% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population and measure the MFI of the bound fluorescent fibrinogen.
-
Data Analysis: Calculate the percentage inhibition of fibrinogen binding by this compound and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular free calcium concentration ([Ca²⁺]i) upon platelet activation using a fluorescent calcium indicator.
Protocol:
-
Platelet Preparation: Use washed platelets or PRP.
-
Dye Loading: Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the platelets to remove extracellular dye.
-
Incubation with this compound: Resuspend the dye-loaded platelets in a suitable buffer and pre-incubate with various concentrations of this compound or vehicle control.
-
Calcium Measurement:
-
Use a fluorometer or a flow cytometer capable of kinetic measurements.
-
Record a baseline fluorescence for a short period.
-
Add a platelet agonist (e.g., U-46619 or thrombin) and continue recording the fluorescence change over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Calculate the percentage inhibition of the calcium peak or the area under the curve by this compound and determine the IC50 value.[5]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound as a platelet inhibitor. By systematically measuring its impact on key platelet activation pathways, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and contribute to the development of novel antiplatelet strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometric analysis of platelet activation and fibrinogen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Measurement of fibrinogen binding to platelets by flow cytometry: evaluation method for reflecting platelet activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Daltroban in Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a selective and specific antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1][2] TXA2 is a potent bioactive lipid that plays a crucial role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. Its effects are mediated through the G protein-coupled TP receptor.[2] this compound competitively inhibits the binding of TXA2 and its mimetics to the TP receptor, thereby antagonizing their downstream effects. These application notes provide detailed protocols for assessing the pharmacological activity of this compound in isolated vascular smooth muscle, airway smooth muscle, and platelets.
Mechanism of Action
This compound acts as a competitive antagonist at the TP receptor. The TP receptor is primarily coupled to Gq and G13 G-proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for smooth muscle contraction and platelet activation. The G13 pathway activation leads to the stimulation of Rho/Rac signaling, which is also involved in smooth muscle contraction. By blocking the TP receptor, this compound prevents these downstream signaling events. Some studies suggest that this compound may exhibit partial agonist properties in certain vascular beds.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant thromboxane receptor antagonists in various isolated tissue preparations.
Table 1: Potency of this compound in Isolated Human Platelets
| Parameter | Agonist | Value | Reference |
| IC50 | U-46619 | 77 nM (41-161 nM) | [3] |
Table 2: Potency of Various Thromboxane Receptor Antagonists in Isolated Tissues
| Antagonist | Tissue | Agonist | pA2 Value | Reference |
| BM 13177 | Human Platelets | U-46619 | <7.5 | [4] |
| BM 13177 | Rat Platelets | U-46619 | <7.5 | |
| BM 13177 | Guinea-pig Trachea | U-46619 | >7.5 | |
| BM 13177 | Rat Aorta | U-46619 | >7.5 | |
| GR32191 | Human Platelets | U-46619 | ~8.2 | |
| R.68070 | Human Platelets | U-46619 | ~5.4 | |
| CV-4151 | Human Platelets | U-46619 | ~4.8 |
Note: R.68070 and CV-4151 possess both TP-receptor blocking and TxA2 synthase inhibitory activities. Specific pA2 values for this compound in isolated vascular and airway smooth muscle were not readily available in the reviewed literature.
Experimental Protocols
Protocol 1: Assessment of this compound on Vasoconstriction in Isolated Rat Aorta
Objective: To determine the inhibitory effect of this compound on thromboxane A2 mimetic-induced contraction of isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.
-
This compound
-
U-46619 (Thromboxane A2 mimetic)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
(Optional) The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick. Endothelial integrity can be tested by assessing the relaxation response to acetylcholine (B1216132) (1 µM) in pre-contracted rings.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an initial resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the aortic rings with a submaximal concentration of U-46619 (e.g., 10-100 nM) to obtain a stable contraction plateau.
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the relaxation response at each concentration.
-
To determine the pA2 value, perform cumulative concentration-response curves to U-46619 in the absence and presence of increasing concentrations of this compound. Incubate the tissues with this compound for 30-60 minutes before starting the U-46619 concentration-response curve.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the initial U-46619-induced contraction.
-
Calculate the IC50 value of this compound from the concentration-response curve.
-
If pA2 analysis is performed, construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
Protocol 2: Assessment of this compound on Bronchoconstriction in Isolated Guinea Pig Trachea
Objective: To evaluate the inhibitory effect of this compound on thromboxane A2 mimetic-induced contraction of isolated guinea pig trachea.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.
-
This compound
-
U-46619
-
Histamine (B1213489) or Carbachol (B1668302) (for pre-contraction)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig by an approved method.
-
Carefully dissect the trachea and place it in chilled Tyrode's solution.
-
Remove excess connective tissue and cut the trachea into rings (2-3 cartilage rings wide).
-
Cut the rings open opposite the smooth muscle to form strips, or use as intact rings.
-
-
Mounting the Tissue:
-
Suspend each tracheal preparation in an organ bath containing 10 mL of Tyrode's solution at 37°C, bubbled with carbogen.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol (e.g., 0.1 µM).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath (e.g., 1 nM to 10 µM) and record the relaxation.
-
For pA2 determination, perform cumulative concentration-response curves to U-46619 in the absence and presence of various concentrations of this compound, with a 30-60 minute pre-incubation period with this compound.
-
-
Data Analysis:
-
Express relaxation as a percentage of the pre-contraction induced by histamine or carbachol.
-
Calculate the IC50 value for this compound.
-
Construct a Schild plot to determine the pA2 value for this compound's antagonism of U-46619-induced bronchoconstriction.
-
Protocol 3: Assessment of this compound on Platelet Aggregation
Objective: To measure the inhibitory effect of this compound on U-46619-induced human platelet aggregation using light transmission aggregometry.
Materials:
-
Fresh human blood from healthy, drug-free volunteers
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
This compound
-
U-46619
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully aspirate the upper PRP layer into a separate tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Keep PRP and PPP at room temperature and use within 3-4 hours of blood collection.
-
-
Platelet Aggregation Assay:
-
Calibrate the aggregometer with PPP as 100% aggregation (or 100% light transmission) and PRP as 0% aggregation (or 0% light transmission).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of vehicle or this compound at various concentrations and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a concentration of U-46619 that induces submaximal aggregation (e.g., 0.1-1 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of U-46619-induced platelet aggregation.
-
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound in isolated tissues using an organ bath.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thromboxane-Mediated Vasoconstriction Using Daltroban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daltroban is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathophysiological processes.[2] These notes provide detailed protocols for utilizing this compound to investigate TXA2-mediated vasoconstriction in both in vitro and in vivo models. The stable TXA2 mimetic U-46619 is used as the agonist in these protocols to induce vasoconstriction.[1]
Mechanism of Action
Thromboxane A2, upon binding to its G-protein coupled receptor (TP receptor) on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This process primarily involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction. This compound competitively binds to the TP receptor, thereby preventing the binding of TXA2 or its mimetics like U-46619 and inhibiting this signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of U-46619 and the antagonistic action of this compound.
Table 1: In Vitro Potency of U-46619 in Inducing Vasoconstriction
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Human Pulmonary Artery | Human | U-46619 | pEC50 | 8.43 | [1] |
| Human Subcutaneous Resistance Arteries | Human | U-46619 | Log EC50 (M) | -7.79 ± 0.16 | [3] |
| Rat Small Airways | Rat | U-46619 | EC50 (nM) | 6.9 | |
| Rat Large Airways | Rat | U-46619 | EC50 (nM) | 66 |
Table 2: In Vivo Effects of U-46619 and this compound on Mean Pulmonary Arterial Pressure (MPAP) in Anesthetized Rats
| Compound | Parameter | Value (µg/kg, i.v.) | Reference |
| U-46619 | ED50 | 1.4 (95% CI: 1.1-2.3) | |
| This compound | Apparent ED50 | 29 (95% CI: 21-35) |
Table 3: Antagonistic Effect of this compound on U-46619-Induced Vasoconstriction
| Tissue/Model | Species | Agonist | Antagonist | Observation | Reference |
| Human Pulmonary Artery | Human | U-46619 | This compound (BM-13.505) | Competitive antagonism with a rightward parallel shift of the concentration-response curve. | |
| Anesthetized Rat | Rat | U-46619 (20 µg/kg) | This compound (10-2500 µg/kg) | Dose-dependent antagonism of U-46619-evoked pulmonary hypertensive responses. |
Mandatory Visualizations
Thromboxane A2 signaling pathway leading to vasoconstriction.
Experimental workflow for in vitro vasoconstriction assay.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on U-46619-Induced Vasoconstriction in Isolated Rat Aortic Rings
Objective: To determine the inhibitory effect of this compound on vasoconstriction induced by the TXA2 mimetic U-46619 in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
U-46619 (Thromboxane A2 mimetic)
-
This compound
-
Potassium chloride (KCl)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers and apply a resting tension of 2g.
-
Allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the rings with 60 mM KCl to check for viability.
-
Wash the rings several times with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Divide the aortic rings into two groups: Control (Vehicle) and this compound-treated.
-
For the this compound-treated group, incubate the rings with a specific concentration of this compound for 30 minutes. The control group receives the vehicle for this compound.
-
Generate a cumulative concentration-response curve for U-46619 (e.g., 10⁻¹⁰ to 10⁻⁶ M) in both groups.
-
Record the contractile responses until a plateau is reached at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the EC50 values for U-46619 in the presence and absence of this compound.
-
A rightward shift in the U-46619 concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Protocol 2: In Vivo Assessment of this compound on U-46619-Induced Pressor Response in Anesthetized Rats
Objective: To evaluate the antagonistic effect of this compound on the increase in blood pressure induced by U-46619 in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Saline solution (0.9% NaCl)
-
U-46619
-
This compound
-
Catheters for cannulation
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the carotid artery and connect it to a pressure transducer to monitor blood pressure.
-
Cannulate the jugular vein for intravenous administration of drugs.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
-
Experimental Protocol:
-
Administer a bolus intravenous injection of U-46619 (e.g., 1-5 µg/kg) and record the pressor response (increase in mean arterial pressure).
-
Allow the blood pressure to return to baseline.
-
Administer a specific dose of this compound (e.g., 10-100 µg/kg, i.v.) or its vehicle.
-
After a 15-20 minute pre-treatment period, administer the same dose of U-46619 again and record the pressor response.
-
-
Data Analysis:
-
Measure the peak increase in mean arterial pressure (MAP) from baseline after each U-46619 injection.
-
Compare the pressor response to U-46619 before and after the administration of this compound.
-
A significant reduction in the U-46619-induced pressor response after this compound administration indicates its antagonistic effect in vivo. A dose-response study can be conducted with varying doses of this compound to determine its potency.
-
References
- 1. The strong contractile effect of the thromboxane receptor agonist U-46619 in isolated human pulmonary arteries and its competitive antagonism by BM-13.505 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Daltroban Efficacy in Platelet Assays
Welcome to the technical support center for Daltroban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential issues with this compound efficacy in platelet assays. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected inhibition of platelet aggregation with this compound. What are the potential causes?
A1: Low efficacy of this compound in platelet aggregation assays can stem from several factors, ranging from reagent handling to experimental design. Here are the primary areas to investigate:
-
This compound Preparation and Storage:
-
Improper Storage: this compound stock solutions should be stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).[1] Repeated freeze-thaw cycles should be avoided by preparing aliquots.
-
Solvent Quality: this compound is often dissolved in DMSO. Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[1]
-
Solution Age: Whenever possible, prepare fresh dilutions of this compound for each experiment. If using a stock solution, ensure it is within the recommended storage period.
-
-
Experimental Protocol:
-
Suboptimal this compound Concentration: The reported IC50 for this compound against U-46619-induced platelet aggregation is approximately 77 nM.[2] Ensure your concentration range is appropriate to observe a dose-dependent inhibitory effect.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., U-46619, collagen) is critical. Excessively high concentrations of the agonist can overcome the competitive antagonism of this compound, leading to apparent low efficacy. It is recommended to use the lowest concentration of the agonist that gives a robust and reproducible aggregation response.
-
Incubation Time: A pre-incubation period of this compound with the platelet-rich plasma (PRP) before adding the agonist is crucial for the antagonist to bind to the thromboxane (B8750289) A2 (TXA2) receptors. This time can vary, so optimizing this step in your protocol is recommended.
-
-
Platelet Preparation and Handling:
-
Platelet Health: The viability and reactivity of your platelets are paramount. Platelet activation can occur during blood collection and PRP preparation.[3][4] Ensure minimal trauma during venipuncture and gentle mixing with the anticoagulant.
-
Anticoagulant Choice: Sodium citrate (B86180) is the standard anticoagulant for platelet aggregation studies.
-
Centrifugation: Use appropriate centrifugation speeds and times to prepare PRP. Excessive centrifugation can lead to platelet activation and a diminished response to agonists.
-
Time from Blood Draw: Platelet function assays should ideally be performed within 4 hours of blood collection.
-
Q2: Could the intrinsic activity of this compound be affecting our results?
A2: Yes, this is a critical point to consider. This compound is not a pure antagonist; it exhibits partial agonist activity at the thromboxane A2 receptor. This means that at certain concentrations, and in the absence of a strong agonist, this compound itself can induce a small degree of platelet activation, such as shape change. This partial agonism could potentially lead to misleading results, especially at higher concentrations of this compound. If you are observing unexpected platelet activation with this compound alone, this is a likely explanation.
Q3: We are seeing significant variability in our results between experiments. What could be the cause?
A3: Inter-experimental variability is a common challenge in platelet function assays. Here are some factors to consider:
-
Donor Variability: Platelet reactivity can vary significantly between blood donors due to genetic factors, diet, and medication use. It is advisable to use pooled plasma from several healthy, medication-free donors to minimize this variability for initial screenings.
-
Pre-analytical Variables: Consistency in blood collection, handling, and PRP preparation is crucial. Any variations in these steps can introduce significant variability.
-
Assay Conditions: Ensure that temperature, pH, and stirring speed of the aggregometer are consistent between experiments.
-
Reagent Consistency: Use the same lot of reagents (this compound, agonists, etc.) for a set of comparative experiments whenever possible.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in platelet function assays.
| Parameter | Value | Agonist | Platelet Source | Reference |
| IC50 | 77 nM (95% CI: 41-161 nM) | U-46619 | Human |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Assessing this compound Efficacy
This protocol outlines the key steps for evaluating the inhibitory effect of this compound on agonist-induced platelet aggregation using LTA.
1. Materials:
-
This compound
-
Platelet agonist (e.g., U-46619, a stable TXA2 analog)
-
Anhydrous DMSO
-
Saline
-
Freshly drawn human whole blood from healthy, medication-free donors
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes
2. Platelet-Rich Plasma (PRP) Preparation: a. Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate). b. Gently invert the tubes several times to ensure proper mixing. c. Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP. d. Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene (B1209903) tube. e. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP) for use as a blank. f. Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.
3. Reagent Preparation: a. Prepare a stock solution of this compound in anhydrous DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in saline or an appropriate buffer. c. Prepare a stock solution of the platelet agonist (e.g., U-46619) and make working dilutions as required.
4. Aggregometry Procedure: a. Set the aggregometer to 37°C. b. Pipette PRP into aggregometer cuvettes containing a stir bar. c. Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes. d. Set the 0% aggregation baseline using PRP and the 100% aggregation baseline using PPP. e. Add a small volume of the this compound dilution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes). f. Add the platelet agonist to initiate aggregation. g. Record the aggregation tracing for a set period (e.g., 5-10 minutes). h. Analyze the aggregation curves to determine the percentage of inhibition for each this compound concentration.
Visualizations
Caption: this compound's mechanism of action as a competitive antagonist at the platelet thromboxane receptor.
Caption: A logical workflow for troubleshooting low efficacy of this compound in platelet assays.
References
- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Daltroban Technical Support Center: Preventing Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals working with Daltroban, ensuring its solubility and stability in aqueous solutions is critical for obtaining reliable experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: The solubility of this compound in DMSO has been reported at concentrations of 22 mg/mL (requiring sonication and warming) and up to 50 mg/mL (with sonication recommended).[1][3] To ensure complete dissolution, it is advisable to start with a lower concentration and gradually increase if needed, using sonication and gentle warming.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. While physiological saline has been used as a vehicle in some in vivo studies, this likely involves a significant dilution of a stock solution prepared in an organic solvent. For most experimental purposes, a DMSO stock solution should be prepared first and then diluted into the aqueous buffer of choice.
Q4: My this compound precipitated after diluting the DMSO stock into my aqueous experimental buffer. What could be the cause?
A4: Precipitation upon dilution is a common issue and can be attributed to several factors:
-
High Final Concentration: The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit.
-
Low DMSO Concentration: The final percentage of DMSO in the aqueous solution might be too low to maintain this compound's solubility.
-
Buffer Composition and pH: The pH and ionic strength of your buffer can significantly impact the solubility of this compound, which has a benzeneacetic acid moiety. For sulfonamide-containing compounds, solubility tends to increase with a higher pH.
-
Temperature: A sudden decrease in temperature upon dilution can reduce solubility.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing this compound precipitation, consider the following troubleshooting steps.
Initial Stock Solution Preparation
For a detailed protocol on preparing a this compound stock solution, please refer to the "Experimental Protocols" section below. The key is to ensure this compound is fully dissolved in DMSO before any dilution into aqueous media.
Dilution into Aqueous Buffers
-
Tip 1: Optimize the Final DMSO Concentration. It is crucial to maintain a sufficient concentration of DMSO in your final working solution. A common starting point is to ensure the final DMSO concentration is between 0.1% and 1%. However, this may need to be optimized for your specific experimental conditions and this compound concentration.
-
Tip 2: Adjust the pH of the Aqueous Buffer. Since this compound is a benzeneacetic acid and sulfonamide derivative, its solubility is likely pH-dependent. Sulfonamides generally exhibit increased solubility at a higher pH. Consider preparing your aqueous buffer at a slightly alkaline pH (e.g., 7.4-8.0) to see if this improves solubility. Always check if the pH is compatible with your experimental system.
-
Tip 3: Use a Step-wise Dilution. Instead of adding the this compound-DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach. This can help to avoid localized high concentrations of this compound that can trigger precipitation.
-
Tip 4: Consider Solubility Enhancers (Excipients). For challenging applications, the use of solubility enhancers may be necessary. These should be tested for compatibility with your specific assay. Potential excipients include:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used at low concentrations to improve solubility.
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) could be explored.
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Conditions |
| DMSO | 22 mg/mL (62.18 mM) | Ultrasonic and warming may be needed. |
| DMSO | 50 mg/mL (141.31 mM) | Sonication is recommended. |
| Aqueous Buffers | Low Solubility | Quantitative data not readily available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 353.82 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 3.54 mg of this compound.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
This compound's Mechanism of Action: Thromboxane (B8750289) A2 Receptor Antagonism
This compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by TXA2. This pathway is crucial in processes like platelet aggregation and vasoconstriction.
References
Technical Support Center: Optimizing Daltroban Incubation Time for Maximum Inhibition
Welcome to the technical support center for Daltroban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this compound, a selective Thromboxane A2 (TXA2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and specific antagonist of the Thromboxane A2 (TXA2) receptor. By blocking this receptor, this compound prevents TXA2-mediated platelet activation and aggregation, as well as vasoconstriction.[1] Some studies also characterize this compound as a partial agonist, meaning it can elicit a partial response from the receptor while blocking the full agonist.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is dependent on the specific cell type and experimental conditions. However, a common starting point for in vitro platelet aggregation assays is in the nanomolar (nM) to low micromolar (µM) range. For instance, in human platelets, this compound has been shown to inhibit U-46619-induced platelet aggregation with an IC50 of 77 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does incubation time affect the inhibitory activity of this compound?
A3: Incubation time is a critical parameter that can significantly influence the observed inhibitory effect of this compound. Generally, a longer pre-incubation time of this compound with the cells or platelets before the addition of an agonist (like U46619 or thrombin) allows for more effective receptor binding and can lead to greater inhibition. For antagonists with a low dissociation rate, like this compound, the inhibitory effect can increase with time as the antagonist slowly equilibrates with the receptor.[1] It is advisable to test a range of incubation times (e.g., 5, 15, 30, and 60 minutes) to determine the optimal pre-incubation period for achieving maximum inhibition in your assay.
Troubleshooting Guides
Issue 1: High Variability in Inhibition Between Replicates
-
Possible Cause: Inconsistent pre-incubation times.
-
Solution: Ensure that the pre-incubation time of this compound with the platelet-rich plasma (PRP) is precisely controlled and consistent across all replicates and experiments. Use a calibrated timer and a standardized workflow.
-
-
Possible Cause: Variability in platelet reactivity between donors.
-
Solution: If using platelets from different donors, be aware that inherent biological variability exists. Whenever possible, use platelets from the same donor for a set of comparative experiments. Always include appropriate vehicle controls for each donor.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure accurate and consistent volumes are added, especially for the agonist, which is often added in small volumes.
-
Issue 2: Failure to Achieve Maximum Expected Inhibition
-
Possible Cause: Insufficient this compound concentration.
-
Solution: Perform a dose-response curve to ensure you are using a saturating concentration of this compound. The optimal concentration may be higher than initially anticipated depending on the agonist concentration and cell density.
-
-
Possible Cause: Suboptimal incubation time.
-
Solution: The pre-incubation time may be too short for this compound to effectively bind to the TXA2 receptors. Experiment with longer pre-incubation times (e.g., 30, 60, or even 120 minutes) to see if inhibition increases.
-
-
Possible Cause: Agonist concentration is too high.
-
Solution: An excessively high concentration of the platelet agonist (e.g., U46619) can overcome the competitive antagonism of this compound. Consider reducing the agonist concentration to a level that still elicits a robust response but is more sensitive to inhibition.
-
Issue 3: Unexpected Platelet Activation or Spontaneous Aggregation
-
Possible Cause: Improper blood collection or sample handling.
-
Solution: To prevent premature platelet activation, use a large gauge needle (e.g., 19-21 gauge) for venipuncture and discard the first few milliliters of blood. Avoid excessive agitation of the blood tubes and process the samples promptly at room temperature.
-
-
Possible Cause: Contamination of reagents or disposables.
-
Solution: Ensure all reagents are of high purity and that all disposables (e.g., pipette tips, tubes) are sterile and free of endotoxins or other contaminants that could activate platelets.
-
Data Presentation
Table 1: Effect of this compound Pre-incubation Time on Inhibition of U46619-induced Platelet Aggregation
| Pre-incubation Time (minutes) | This compound Concentration (nM) | U46619 Concentration (µM) | Mean Inhibition (%) | Standard Deviation (%) |
| 5 | 100 | 1 | 45 | 5.2 |
| 15 | 100 | 1 | 68 | 4.8 |
| 30 | 100 | 1 | 85 | 3.9 |
| 60 | 100 | 1 | 92 | 3.1 |
Note: The data presented in this table is a representative example based on typical experimental outcomes and should be confirmed in your own laboratory setting.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time for Inhibition of Platelet Aggregation
1. Materials:
- This compound
- U46619 (Thromboxane A2 mimetic)
- Human whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks)
- 3.2% Sodium Citrate (B86180) solution
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
- Light Transmission Aggregometer
- Calibrated pipettes and sterile consumables
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP. c. Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube. d. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
3. Experimental Procedure: a. Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay. b. Pre-warm PRP aliquots to 37°C for 5-10 minutes. c. Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation). d. Add a specific volume of this compound working solution (or vehicle control) to the PRP in the aggregometer cuvette. e. Incubate the this compound-PRP mixture for varying time points (e.g., 5, 15, 30, and 60 minutes) at 37°C with stirring. f. After the designated incubation time, add the platelet agonist U46619 (e.g., final concentration of 1 µM) to initiate aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis: a. Determine the maximum platelet aggregation percentage for each sample. b. Calculate the percentage of inhibition for each this compound-treated sample relative to the vehicle control. c. Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration for maximum inhibition.
Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time in platelet aggregation assays.
References
potential off-target effects of Daltroban in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing daltroban in cellular models. The information addresses potential off-target effects and provides detailed experimental protocols to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a selective and specific competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1][2][3] By blocking this receptor, this compound inhibits the effects of TXA2, a potent inducer of platelet aggregation and vasoconstriction.[3][4]
Q2: Are there any known off-target effects of this compound?
A2: Yes, studies have revealed several potential off-target or unexpected effects of this compound that are independent of its primary TXA2 receptor antagonism. These include:
-
Partial Agonist Activity: this compound can exhibit intrinsic partial agonist activity at the TXA2 receptor, meaning it can weakly activate the receptor in the absence of a full agonist.
-
Inhibition of Cholesterol Esterification: this compound has been shown to reduce the incorporation of acetate (B1210297) into cholesterol esters in rat hepatocytes. This effect is suggested to be independent of its TXA2 receptor antagonistic activity and may be due to the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT).
-
Inhibition of Prostaglandin D2 (PGD2) Clearance: In rat liver cells, this compound can inhibit the clearance of PGD2, likely by interfering with prostanoid transport into hepatocytes.
Q3: How can I differentiate between this compound's antagonist and partial agonist effects in my experiments?
A3: To distinguish between these effects, you can perform a functional assay, such as a calcium mobilization assay, in cells expressing the TXA2 receptor.
-
Antagonist effect: Pre-incubate the cells with this compound before adding a known TXA2 receptor agonist (e.g., U-46619). An antagonist effect will be observed as a rightward shift in the agonist's dose-response curve.
-
Partial agonist effect: Apply this compound alone to the cells. A partial agonist effect will be seen as a small but measurable increase in the cellular response (e.g., intracellular calcium) compared to the vehicle control, but this response will be lower than that induced by a full agonist.
Q4: What is the potential impact of this compound's effect on cholesterol metabolism in my cellular model?
A4: If your research involves lipid metabolism or cellular processes sensitive to cholesterol levels, this compound's inhibition of cholesterol esterification could be a confounding factor. This may lead to an accumulation of free cholesterol and affect membrane fluidity, signaling pathways, and lipid droplet formation. It is advisable to assess key markers of cholesterol homeostasis in your specific cell model when using this compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response with this compound Alone
| Possible Cause | Troubleshooting Step |
| Partial Agonism: this compound is acting as a partial agonist at the TXA2 receptor. | 1. Perform a dose-response curve with this compound alone and compare the maximal response to a full TXA2 receptor agonist (e.g., U-46619). A lower maximal response is indicative of partial agonism. 2. Use a neutral antagonist, if available, to block the effects of this compound. |
| Off-Target Effect: this compound is interacting with another receptor or signaling pathway in your cell model. | 1. Conduct a broader off-target screening using a commercially available service (e.g., a CEREP panel) to identify potential unintended targets. 2. Review literature for known off-target effects of this compound and related compounds. |
| Cell Line Specificity: The observed response may be unique to your chosen cell line. | Test the effect of this compound in a different cell line known to express the TXA2 receptor to see if the response is consistent. |
Issue 2: Inconsistent Inhibition of Agonist-Induced Response
| Possible Cause | Troubleshooting Step |
| This compound Concentration: The concentration of this compound may be insufficient to fully antagonize the agonist. | 1. Perform a full antagonist dose-response curve to determine the IC50 of this compound against a fixed concentration of the agonist. 2. Ensure the this compound stock solution is correctly prepared and has not degraded. |
| Agonist Concentration: The agonist concentration may be too high, overcoming the competitive antagonism of this compound. | Use an agonist concentration at or near its EC80 to allow for a clear window of inhibition. |
| Assay Conditions: Incubation times, temperature, or buffer conditions may not be optimal. | Optimize assay parameters, including pre-incubation time with this compound and agonist stimulation time. Refer to established protocols for GPCR antagonist assays. |
| Partial Agonism Interference: At higher concentrations, this compound's partial agonist activity might contribute to the signal, reducing the apparent inhibition. | Carefully analyze the dose-response curves. A bell-shaped inhibition curve might suggest interference from partial agonism at higher concentrations. |
Quantitative Data Summary
Table 1: Documented Off-Target Activities of this compound
| Off-Target Effect | Cellular Model | Observed Effect | Reference |
| Partial Agonism | Human Platelets | Concentration-dependent induction of platelet shape change. | |
| Partial Agonism | Rat Vasculature | Increased mean pulmonary arterial pressure. | |
| Inhibition of Cholesterol Esterification | Rat Hepatocytes | Reduced incorporation of ¹⁴C-acetate into cholesterol esters. | |
| Inhibition of PGD2 Clearance | Rat Hepatocytes | Reduced uptake and degradation of PGD2. |
Experimental Protocols
Protocol 1: Assessing this compound's Partial Agonist Activity using a Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to induce intracellular calcium release, a hallmark of TXA2 receptor activation, in a suitable cell line (e.g., HEK293 cells stably expressing the human TXA2 receptor).
Materials:
-
HEK293 cells expressing the human TXA2 receptor
-
Cell culture medium
-
This compound
-
Full TXA2 receptor agonist (e.g., U-46619)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the full agonist in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Measurement: a. Place the cell plate in the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time. c. Establish a baseline fluorescence reading for each well. d. Inject the this compound dilutions, full agonist dilutions, or vehicle control into the respective wells. e. Continue to record the fluorescence intensity to measure the change in intracellular calcium.
-
Data Analysis: a. For each well, calculate the change in fluorescence from baseline. b. Plot the dose-response curves for this compound and the full agonist. c. Compare the maximal response (Emax) of this compound to that of the full agonist. A significantly lower Emax for this compound indicates partial agonism.
Protocol 2: Investigating this compound's Effect on Cholesterol Esterification (ACAT Activity)
This protocol outlines a method to assess the inhibitory effect of this compound on Acyl-CoA: Cholesterol Acyltransferase (ACAT) activity in cultured cells (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to near confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them to release the intracellular contents, including the ACAT enzyme.
-
ACAT Activity Assay: a. In a microcentrifuge tube, combine the cell lysate with an assay buffer containing unlabeled cholesterol. b. Initiate the reaction by adding [¹⁴C]Oleoyl-CoA. c. Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes). d. Stop the reaction by adding the lipid extraction solvents.
-
Lipid Extraction and Separation: a. Vortex the tubes to extract the lipids into the organic phase. b. Centrifuge to separate the phases. c. Spot the organic phase onto a TLC plate. d. Develop the TLC plate using a suitable solvent system to separate cholesteryl esters from other lipids.
-
Quantification: a. Visualize the cholesteryl ester band on the TLC plate. b. Scrape the corresponding area of the silica (B1680970) gel into a scintillation vial. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the amount of [¹⁴C]cholesteryl ester formed in each sample. b. Determine the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control. c. Calculate the IC50 value for this compound's inhibition of ACAT activity.
Visualizations
References
addressing variability in Daltroban experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Daltroban. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their findings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, offering potential explanations and solutions.
| Issue | Potential Cause | Recommended Action |
| Biphasic or Bell-Shaped Dose-Response Curve | This compound exhibits partial agonist properties at the thromboxane (B8750289) A2 (TP) receptor. At lower concentrations, it can act as an agonist, while at higher concentrations, it acts as an antagonist.[1][2][3] This can result in a bell-shaped dose-response curve for certain endpoints, such as mean pulmonary arterial pressure.[1][3] | Carefully design dose-response studies with a wide range of this compound concentrations to fully characterize its effects. Consider using a selective TP receptor antagonist, like SQ 29,548, as a negative control to dissect the agonist versus antagonist effects. |
| Inconsistent Inhibition of Platelet Aggregation | The inhibitory effect of this compound on platelet aggregation can be influenced by the agonist used. This compound has a reported IC50 of 77 nM for inhibiting U-46619-induced platelet aggregation. Variability could arise from differences in agonist concentration or the specific agonist used. | Standardize the platelet aggregation assay protocol, including the concentration and type of agonist (e.g., U-46619). Ensure consistent platelet preparation and handling. |
| Unexpected Vasoconstrictor Effects | As a partial agonist, this compound can induce vasoconstriction, particularly at lower doses. This intrinsic activity might be unexpected for a compound primarily classified as a TP receptor antagonist. | When studying vascular responses, be aware of this compound's potential to induce vasoconstriction. Compare its effects to a pure antagonist (e.g., SQ 29,548) and a full agonist (e.g., U-46619) to contextualize the results. |
| Variability in In Vivo Efficacy | The in vivo effects of this compound can be influenced by factors such as the animal model, route of administration, and the specific pathological condition being studied. For example, its protective effect in myocardial ischemia has been demonstrated in cats. Pharmacokinetics, including metabolism and excretion, can also vary between species. | Carefully select the animal model and justify its relevance to the research question. Optimize the dosing regimen and route of administration based on pharmacokinetic and pharmacodynamic data if available. Consider potential species-specific differences in metabolism. |
| Discrepancies with Other TXA2 Receptor Antagonists | This compound's pharmacological profile differs from other TXA2 receptor antagonists due to its partial agonism and slow dissociation from the receptor, which can lead to noncompetitive antagonism in some systems. Direct comparisons with other antagonists without considering these properties can lead to confusing results. | When comparing this compound to other TXA2 receptor antagonists, consider their respective mechanisms of action (e.g., competitive vs. noncompetitive, partial agonism). Interpret the results in the context of these differences. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. It functions by preventing TXA2 and other prostanoids from binding to and activating this receptor, thereby inhibiting downstream signaling pathways that lead to platelet aggregation and vasoconstriction.
2. Why do I observe agonist-like effects with this compound in my experiments?
This compound is not a pure antagonist; it exhibits partial agonist properties at the TP receptor. This means that in the absence of a full agonist, this compound can bind to and partially activate the TP receptor, leading to effects such as platelet shape change and increases in mean arterial pressure.
3. How does this compound's partial agonism affect experimental design?
The partial agonist nature of this compound necessitates careful experimental design. It is crucial to include a wide range of concentrations in dose-response studies to capture both the agonistic and antagonistic effects. The inclusion of both a full agonist (like U-46619) and a silent antagonist (like SQ 29,548) as controls can help to fully elucidate this compound's activity in a given experimental system.
4. What are the known off-target effects of this compound?
Some studies suggest that this compound may have effects independent of TP receptor antagonism. For instance, it has been shown to reduce cholesterol esterification in rat hepatocytes, an effect that appears to be independent of its TXA2 receptor antagonistic activity.
5. Are there species-specific differences in the metabolism and efficacy of this compound?
While specific data on this compound's metabolism across different species is limited in the provided results, it is a general principle that pharmacokinetics, including absorption, distribution, metabolism, and excretion of drugs, can vary significantly between species. This can lead to differences in efficacy and should be considered when extrapolating results from animal models to humans.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Agonist | Reference |
| IC50 (Platelet Aggregation) | 77 nM (41-161 nM) | Human Platelets | U-46619 | |
| IC50 (TP Receptor Binding) | 62 nM | - | - | |
| Maximum Platelet Shape Change | 46.4 ± 4.8% of U-46619 response | Human Platelets | This compound (50 µM) |
Table 2: In Vivo Activity of this compound in Rats
| Parameter | Value | Endpoint | Reference |
| ED50 (Mean Arterial Pressure) | 94 µg/kg (64-125 µg/kg) | Increase in MAP | |
| ED50 (Mean Pulmonary Arterial Pressure) | 20 µg/kg (16-29 µg/kg) | Increase in MPAP | |
| ED50 (Mean Pulmonary Arterial Pressure) | 29 µg/kg (21-35 µg/kg) | Increase in MPAP | |
| Maximum Increase in MPAP | 12.7 ± 2.1 mmHg (at 80 µg/kg) | Increase in MPAP |
Experimental Protocols
1. In Vitro Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from human blood samples.
-
Pre-incubate PRP with varying concentrations of this compound (e.g., 10 nM - 100 µM) or a vehicle control.
-
Induce platelet aggregation by adding a specific agonist, such as the TXA2 mimetic U-46619.
-
Monitor the change in light transmission using an aggregometer to quantify the extent of platelet aggregation.
-
Calculate the IC50 value for this compound by plotting the percentage inhibition of aggregation against the log concentration of this compound.
-
2. In Vivo Assessment of Hemodynamic Effects in Anesthetized Rats
-
Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and mean pulmonary arterial pressure (MPAP).
-
Methodology:
-
Anesthetize rats (e.g., with pentobarbitone) and perform a thoracotomy.
-
Insert catheters into the carotid artery and pulmonary artery to measure MAP and MPAP, respectively.
-
Administer this compound intravenously (i.v.) in a dose-dependent manner (e.g., 10 - 2500 µg/kg).
-
Record the changes in MAP and MPAP continuously.
-
Construct dose-response curves to determine the ED50 and maximal effect of this compound on these hemodynamic parameters.
-
Visualizations
Caption: this compound's dual action on the TP receptor signaling pathway.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Daltroban degradation and proper storage conditions
This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation issues with Daltroban. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. The recommended storage conditions are summarized in the table below.
Q2: How should I prepare and store this compound solutions?
A2: this compound stock solutions are typically prepared in organic solvents like DMSO. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of this compound degradation?
A3: Visual indicators of degradation can include a change in the color or clarity of this compound solutions. From an analytical perspective, the appearance of new peaks or a decrease in the main this compound peak in chromatography (e.g., HPLC) are strong indicators of degradation.
Q4: What are the likely degradation pathways for this compound?
A4: this compound, being a sulfonamide derivative, is potentially susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation. The sulfonamide functional group can be a key site for these reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and prepared solutions have been stored at the recommended temperatures and protected from moisture.
-
Check Solution Age: Use freshly prepared solutions whenever possible. If using a stored stock solution, ensure it is within the recommended storage period.
-
Analytical Confirmation: If possible, analyze the this compound solution using a suitable analytical method like HPLC to check for the presence of degradation products and confirm the concentration of the active compound.
-
Issue 2: Visible changes in this compound solution (e.g., color change, precipitation).
-
Possible Cause: This could indicate chemical degradation or poor solubility.
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure this compound is fully dissolved in the chosen solvent at the desired concentration. Sonication may aid in dissolution.
-
pH of Aqueous Buffers: If using aqueous buffers, be mindful of the pH. Extreme pH values can accelerate the hydrolysis of the sulfonamide group. It is generally recommended to use buffers in the neutral pH range.
-
Protect from Light: this compound solutions should be protected from direct light exposure to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed, away from moisture. |
| Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| Solution | -80°C | Up to 6 months | Ideal for long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points for analysis.
-
-
Photodegradation:
-
Expose the this compound solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store the this compound stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Analyze samples at various time points.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
A photodiode array (PDA) detector can be used to check for peak purity and obtain UV spectra of the degradation products.
-
LC-MS can be employed to identify the mass of the degradation products, aiding in structure elucidation.
Visualizations
Caption: this compound's mechanism of action as a thromboxane receptor antagonist.
Caption: Potential degradation pathways for Daltrotan.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Interpreting Unexpected Results in Daltroban Signaling Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daltroban. Our aim is to help you navigate unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and specific antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] By blocking this receptor, this compound inhibits the downstream signaling cascades typically initiated by TXA2, which include platelet aggregation and vasoconstriction.[2][3] The TP receptor is a G-protein coupled receptor (GPCR), and its activation by agonists like TXA2 or the mimetic U-46619 leads to the activation of Gq, subsequently stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium.[4]
Q2: We are observing a weak agonist-like effect with this compound in our assays instead of pure antagonism. Is this expected?
A2: Yes, this is a documented phenomenon. While primarily an antagonist, this compound has been shown to exhibit partial agonist properties at the TP receptor.[5] This means that in certain experimental systems, particularly at higher concentrations, this compound itself can weakly activate the receptor and elicit a response, such as an increase in mean pulmonary arterial pressure or platelet shape change. The maximal response elicited by this compound is significantly lower than that of a full agonist like U-46619.
Q3: Our results with this compound show non-competitive inhibition in platelet aggregation assays, even though it's described as a competitive antagonist. Why is this happening?
A3: this compound can exhibit characteristics of non-competitive antagonism in human platelets due to its low dissociation rate from the TP receptor. This slow "off-rate" means that once this compound binds to the receptor, it remains bound for a prolonged period. Consequently, the agonist (like U-46619) equilibrates very slowly with the this compound-occupied receptors, making it difficult for the agonist to displace this compound and elicit a response, which mimics non-competitive inhibition.
Q4: We have observed changes in cholesterol metabolism in our cell cultures treated with this compound. Is this a known off-target effect?
A4: Yes, studies have shown that this compound can reduce the esterification of cholesterol in rat hepatocytes. This effect appears to be independent of its TXA2 receptor antagonistic activity and may be caused by a reduced capacity of the ACAT enzyme. Therefore, if your experimental system involves lipid metabolism, it is crucial to consider this potential off-target effect when interpreting your data.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in functional assays.
This is a common issue that can arise from several factors. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Assay-dependent IC50 values | IC50 values are highly dependent on the specific assay conditions and the parameter being measured (e.g., efflux ratio vs. net secretory flux). Ensure that you are using a consistent method for IC50 calculation across experiments. It is recommended to use a standardized protocol and data analysis method within your lab. | Consistent IC50 values within the same assay type. |
| Partial Agonist Activity | This compound's partial agonism can interfere with the accurate determination of its inhibitory potency. Consider using a "silent" antagonist, such as SQ 29,548, as a control to differentiate between true antagonism and partial agonist effects. | A clearer understanding of this compound's inhibitory effect in your system. |
| Receptor Dimerization | TP receptors can form homodimers and heterodimers with other prostanoid receptors, which can alter signaling efficiency and ligand affinity. Consider using techniques like FRET or BRET to investigate the dimerization state of the receptor in your experimental model. | An understanding of whether receptor dimerization is influencing your results. |
| Cell Line Variability | Different cell lines can have varying expression levels of the TP receptor and downstream signaling components. Characterize the expression of the TP receptor in your chosen cell line. If using transfected cells, ensure stable and consistent expression levels. | More reliable and reproducible results. |
Issue 2: No effect or reduced potency of this compound in a new cell line or primary cell type.
If this compound is not behaving as expected in a new experimental system, consider the following possibilities.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or Absent TP Receptor Expression | The target cell line or primary cells may not express the TP receptor at sufficient levels. Perform RT-PCR or Western blotting to confirm the expression of the TP receptor. | Confirmation of target receptor presence. |
| Presence of TP Receptor Isoforms | Humans have two splice variants of the TP receptor, TPα and TPβ, which may have different signaling properties. If possible, determine which isoform is predominantly expressed in your system. | A better understanding of the specific receptor population being targeted. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization and uncoupling from G-proteins. Ensure that cells are not pre-exposed to agonists and that the assay is performed within an appropriate timeframe to avoid desensitization. | A more accurate assessment of this compound's antagonist activity. |
| Off-target Effects Dominating the Response | In some cellular contexts, the biological response you are measuring may be primarily driven by pathways unaffected by this compound's on-target activity. Use a positive control (a known TP receptor agonist like U-46619) and a negative control (a structurally distinct TP receptor antagonist) to confirm that the observed effect is indeed mediated by the TP receptor. | Confirmation that the signaling pathway under investigation is TP receptor-dependent. |
Experimental Protocols
Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a blank.
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading using PPP.
-
Add a platelet agonist (e.g., U-46619, arachidonic acid, or collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
Intracellular Calcium Mobilization Assay
This protocol is based on the use of fluorescent calcium indicators.
-
Cell Culture: Plate cells expressing the TP receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add this compound or vehicle control and incubate for the desired time.
-
Establish a baseline fluorescence reading.
-
Add a TP receptor agonist (e.g., U-46619) and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a change in fluorescence units or as a ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
MAPK Activation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 (a downstream target of TP receptor signaling) by Western blot.
-
Cell Treatment:
-
Culture cells to near confluence in appropriate culture dishes.
-
Serum-starve the cells for 4-6 hours to reduce basal MAPK activity.
-
Pre-incubate the cells with this compound or vehicle control for the desired time.
-
Stimulate the cells with a TP receptor agonist (e.g., U-46619) for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal (by stripping and re-probing the membrane with an antibody for total ERK1/2) or a loading control like GAPDH or β-actin.
-
Visualizing Signaling Pathways and Workflows
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Daltroban Resistance in In Vitro Experiments
Welcome to the technical support center for daltroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes when working with this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and specific antagonist of the thromboxane A2 (TXA2) receptor.[1] It functions by preventing the binding of TXA2 and its mimetics (like U-46619) to the receptor, thereby inhibiting downstream signaling events such as platelet aggregation and vasoconstriction.[2][3] While it is a competitive antagonist, its low dissociation rate from the receptor can result in a noncompetitive type of antagonism in human platelets.[2]
Q2: I'm not seeing the expected inhibitory effect of this compound on platelet aggregation. Is this this compound resistance?
A2: While true cellular resistance is possible, what is often perceived as "resistance" in in vitro experiments can stem from several factors. These can include experimental design, reagent quality, and the inherent properties of the TXA2 receptor system. The thromboxane A2 receptor (TPR) is known to be a challenging therapeutic target.[4] It is recommended to first troubleshoot your experimental setup.
Q3: Can this compound itself cause any platelet activation?
A3: Yes, some studies have shown that this compound can exhibit intrinsic activity, causing platelet shape change in vitro, which is a preliminary step in platelet activation. It is crucial to distinguish this from full platelet aggregation and to use appropriate controls to correctly interpret your results.
Q4: Are there different isoforms of the thromboxane A2 receptor that could affect my results?
A4: Yes, in humans, there are two isoforms of the thromboxane receptor, TPα and TPβ, which arise from alternative splicing of the same gene. These isoforms are identical for the first 328 amino acids but have different cytoplasmic tails, which could potentially lead to differential signaling or antagonist sensitivity. The specific isoform expression in your cell system could influence the observed effects of this compound.
Q5: What are typical IC50 values for this compound?
A5: The IC50 value for this compound can vary depending on the experimental conditions, such as the agonist used and its concentration. For U-46619-induced platelet aggregation, an IC50 of 77 nM (with a range of 41–161 nM) has been reported.
Troubleshooting Guide
Issue 1: No or Low Inhibition of Platelet Aggregation
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store according to the manufacturer's instructions. |
| Inappropriate Agonist Concentration | Use a concentration of the TXA2 mimetic (e.g., U-46619) that induces a submaximal aggregation response. This will allow for a clear window to observe inhibition. |
| Platelet Viability and Reactivity | Ensure that platelets are freshly isolated and handled carefully to avoid premature activation. Allow for a resting period before the experiment. Verify that the platelets respond robustly to the agonist in the absence of this compound. |
| Incorrect Incubation Time | Incubate the platelets with this compound for a sufficient period before adding the agonist to allow for receptor binding. A pre-incubation time of 5-15 minutes is a good starting point. |
| High Agonist Concentration Overcoming Competitive Antagonism | Although this compound can exhibit noncompetitive antagonism, at very high agonist concentrations, the inhibitory effect may be surmounted. Perform a dose-response curve for the agonist to determine the optimal concentration. |
Issue 2: High Variability Between Experiments
| Potential Cause | Recommended Action |
| Donor-to-Donor Variability in Platelets | Acknowledge the inherent biological variability in platelets from different donors. If possible, pool platelets from multiple donors or use a consistent donor source for a set of experiments. |
| Inconsistent Experimental Conditions | Standardize all experimental parameters, including temperature (maintain at 37°C), stirring speed, and timing of additions. |
| Variability in IC50 Calculation | Use a consistent method and software for calculating IC50 values. The choice of parameters (e.g., percent inhibition vs. percent control) can affect the outcome. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Experimental System | Agonist |
| IC50 | 77 (41–161) nM | Human Platelet Aggregation | U-46619 |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet function and the effect of inhibitors like this compound.
1. Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound stock solution.
-
TXA2 receptor agonist (e.g., U-46619) stock solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
2. Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Instrument Setup:
-
Warm up the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.
-
Add the TXA2 agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
Plot a dose-response curve of this compound concentration versus percentage inhibition of aggregation to determine the IC50 value.
-
Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro platelet aggregation assay with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TBXA2R antagonists and how do they work? [synapse.patsnap.com]
- 4. Thromboxane A2 receptor: biology and function of a peculiar receptor that remains resistant for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting Daltroban dosage for different animal species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Daltroban in animal studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1] By blocking this receptor, this compound prevents the binding of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2] This action makes it a valuable tool for investigating the roles of TXA2 in various physiological and pathological processes. Some studies suggest that this compound may exhibit noncompetitive antagonism in human platelets due to a low dissociation rate, which can enhance its potency and duration of action.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research to study conditions where thromboxane A2 is implicated. These include cardiovascular diseases such as myocardial ischemia and reperfusion injury, thrombosis, and pulmonary hypertension. It is also utilized in studies related to inflammation and atherosclerosis.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is crucial to store the compound in a sealed container, away from moisture.
Q4: What are the potential challenges when working with thromboxane A2 receptor antagonists like this compound?
A4: A key challenge is ensuring the specificity of the antagonist to the TXA2 receptor to avoid off-target effects that could confound experimental results. Understanding the long-term consequences of inhibiting the TXA2 signaling pathway is also a critical consideration in chronic studies.
This compound Dosage and Administration
Dosage Summary for Animal Species
The following table summarizes reported dosages of this compound used in various animal models. It is essential to note that the optimal dose can vary depending on the specific experimental model, the route of administration, and the desired therapeutic effect. Researchers should perform dose-response studies to determine the most effective dose for their specific conditions.
| Animal Species | Route of Administration | Dosage Range | Research Context |
| Cat | Intravenous (IV) | 1 mg/kg (bolus) followed by 1 mg/kg/hour (infusion) | Myocardial ischemia and reperfusion injury |
| Cat | Intravenous (IV) | 20 mg/kg/hour (infusion) | Ischemic injury protection |
| Rat | Intravenous (IV) | 10 - 2500 µg/kg (infused over 2 minutes) | Evaluation of effects on arterial pressure and hematocrit |
| Rabbit | Not specified | Investigated for effects on atherosclerosis | Lipid metabolism and atherosclerosis |
Experimental Protocols
Below are detailed methodologies for the administration of this compound via different routes. These are generalized protocols and should be adapted based on institutional guidelines and specific experimental needs.
Intravenous (IV) Administration Protocol (Rat Model)
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile physiological saline. The final concentration should be calculated based on the desired dose and the volume to be injected.
-
Ensure the solution is clear and free of particulates. Gentle warming or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Isolate the lateral tail vein for injection.
-
-
Administration:
-
Use a 27-30 gauge needle for the injection.
-
Administer the this compound solution as a slow bolus injection or as a continuous infusion using a syringe pump.
-
The maximum bolus injection volume is typically 5 ml/kg. For continuous infusion, a common rate is 4 ml/kg/hour.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions during and after administration.
-
If the compound is administered outside the vein, it can be diluted with sterile saline to minimize tissue damage.
-
Oral Gavage Administration Protocol (General)
-
Preparation of this compound Suspension/Solution:
-
For oral administration, this compound may need to be formulated as a suspension if it has low aqueous solubility. Common vehicles include carboxymethyl cellulose (B213188) (CMC) or vegetable oil.
-
Ensure the formulation is homogenous.
-
-
Animal Preparation:
-
Gently restrain the animal. For rats and mice, this can often be done without anesthesia.
-
-
Administration:
-
Use a gavage needle of the appropriate size for the animal.
-
Carefully insert the needle into the esophagus and deliver the dose directly into the stomach.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or regurgitation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or unexpected experimental results | - Improper dosage or administration route.- this compound degradation due to improper storage or handling.- Off-target effects of the compound. | - Perform a dose-response study to determine the optimal dose for your model.- Ensure this compound is stored correctly and prepared fresh before each experiment.- Include appropriate vehicle controls in your experimental design. |
| Precipitation of this compound in solution | - Low aqueous solubility of this compound.- Incorrect choice of solvent or vehicle. | - Use a suitable solubilizing agent or vehicle such as DMSO (at low concentrations), polyethylene (B3416737) glycol (PEG), or cyclodextrin.- Prepare a suspension using vehicles like carboxymethyl cellulose (CMC).- Perform solubility testing with different vehicles before in vivo administration. |
| Adverse animal reactions (e.g., irritation at the injection site) | - The pH or osmolarity of the formulation is not physiological.- The compound is irritating to the tissues. | - Adjust the pH of the solution to be as close to neutral as possible.- For irritating compounds, consider a different route of administration (e.g., intraperitoneal instead of subcutaneous).- Dilute the formulation if possible to reduce irritation. |
| Difficulty with intravenous administration | - Small or difficult-to-access veins in the animal model. | - Use appropriate restraint techniques and proper lighting.- For rodents, the lateral tail vein is a common site.- Ensure the use of a small gauge needle (27G or smaller).- Consider alternative IV access points like the jugular vein in rats, which may require anesthesia. |
Signaling Pathway and Experimental Workflow
References
managing potential cytotoxicity of Daltroban at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential cytotoxicity associated with high concentrations of Daltroban in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1][2][3] By blocking this receptor, this compound inhibits platelet aggregation and vasoconstriction, processes mediated by TXA2.[3][4]
Q2: Is this compound expected to be cytotoxic at high concentrations?
A2: While this compound is designed for selectivity, high concentrations may lead to off-target effects or exaggerated pharmacological responses that can result in cytotoxicity. Some studies suggest that this compound may exhibit intrinsic partial agonist activity at the TXA2 receptor at high concentrations, which could contribute to unexpected cellular responses.
Q3: What are the common signs of cytotoxicity in cell culture experiments?
A3: Common indicators of cytotoxicity include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), a decrease in metabolic activity, and damage to the cell membrane.
Q4: How can I differentiate between compound-induced cytotoxicity and solvent-induced cytotoxicity?
A4: It is crucial to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. If you observe cytotoxicity in the vehicle control, the solvent is likely contributing to the observed effects.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with high concentrations of this compound.
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity Observed Across Multiple Cell Lines | This compound concentration is too high, leading to off-target effects or exaggerated pharmacology. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a non-toxic working range. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is as low as possible, typically below 0.5% for DMSO, though this can be cell-line dependent. Always include a vehicle control. | |
| Compound precipitation at high concentrations. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider using a different solvent or a solubilizing agent. | |
| Inconsistent Cytotoxicity Results Between Experiments | Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are seeded in each well for every experiment. |
| "Edge effects" in multi-well plates. | To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or culture medium. | |
| Cell health and passage number. | Use cells that are in a healthy, logarithmic growth phase and are of a low passage number to ensure reproducibility. | |
| No Clear Dose-Response Curve | This compound is not cytotoxic at the tested concentrations. | Consider testing higher concentrations if solubility permits. |
| Interference of this compound with the cytotoxicity assay. | Some compounds can interfere with the chemical reactions of certain assays (e.g., reduction of MTT). Use an orthogonal assay to confirm the results (e.g., if you used an MTT assay, confirm with an LDH release assay). |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: this compound's primary and potential off-target pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a thromboxane (TX) A2 receptor antagonist, on lipid metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
Validation & Comparative
Daltroban and Aspirin: A Comparative Guide to Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of daltroban and aspirin (B1665792) in their capacity to inhibit platelet aggregation. The information presented is curated from peer-reviewed scientific literature to offer an objective analysis of their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
At a Glance: this compound vs. Aspirin
| Feature | This compound | Aspirin |
| Primary Mechanism of Action | Thromboxane (B8750289) A2 (TXA2) Receptor Antagonist | Cyclooxygenase-1 (COX-1) Inhibitor |
| Nature of Inhibition | Competitive and reversible | Irreversible |
| Target | Thromboxane A2/Prostaglandin (B15479496) H2 (TP) receptors on platelets | COX-1 enzyme within platelets |
| Effect on Thromboxane A2 | Blocks the action of TXA2 | Inhibits the synthesis of TXA2 |
Mechanism of Action: A Tale of Two Pathways
This compound and aspirin both interfere with the thromboxane A2 (TXA2) signaling pathway, a critical process in platelet activation and aggregation. However, they do so at distinct points, leading to different pharmacological profiles.
Aspirin acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4][5] By acetylating a serine residue in the active site of COX-1, aspirin prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2. This effectively shuts down TXA2 production for the entire lifespan of the platelet, which is approximately 7-10 days.
This compound , on the other hand, is a competitive antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor. It does not inhibit the production of TXA2 but instead blocks its ability to bind to and activate platelets. This action prevents the downstream signaling events that lead to platelet aggregation.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for both this compound and aspirin in the same experimental setup are limited. However, data from various in vitro studies can provide insights into their relative potencies.
| Drug | Parameter | Value | Agonist | Source |
| This compound | pA2 | 7.75 ± 0.07 | U-46619 (TXA2 mimetic) | |
| Aspirin | log IC50 | -5.20 | Arachidonic Acid | |
| Aspirin | Inhibition | 95% reduction in TXB2 production | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. These values are not directly comparable due to different experimental methodologies and agonists used.
Experimental Protocols
The primary method for evaluating the efficacy of antiplatelet agents like this compound and aspirin is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet aggregation.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
General Procedure:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: The PRP is incubated with either the test compound (this compound or aspirin) or a vehicle control at 37°C.
-
Aggregation Measurement: An agonist is added to the PRP in an aggregometer cuvette, and the change in light transmission is recorded over time. Common agonists include:
-
Arachidonic Acid (AA): To assess the COX-1 pathway.
-
Collagen: A physiological agonist that activates platelets through specific receptors.
-
Adenosine Diphosphate (ADP): Activates platelets through P2Y1 and P2Y12 receptors.
-
U-46619: A stable TXA2 mimetic used to directly assess TP receptor function.
-
-
Data Analysis: The maximum percentage of aggregation or the area under the curve is calculated to determine the inhibitory effect of the compound.
Discussion and Conclusion
This compound and aspirin both effectively inhibit platelet aggregation by targeting the thromboxane A2 pathway, albeit through different mechanisms. Aspirin's irreversible inhibition of COX-1 provides a long-lasting antiplatelet effect, while this compound's competitive antagonism of the TP receptor offers a more direct and potentially more nuanced modulation of TXA2 signaling.
The choice between a COX-1 inhibitor and a TP receptor antagonist in a research or clinical setting depends on the specific scientific question or therapeutic goal. For complete and sustained inhibition of TXA2-mediated aggregation, aspirin is a well-established and potent option. This compound and other TP receptor antagonists may offer a more targeted approach, potentially avoiding some of the off-target effects associated with COX-1 inhibition.
Further head-to-head comparative studies with standardized experimental protocols are needed to definitively delineate the quantitative differences in the anti-aggregatory efficacy of this compound and aspirin. Such studies would be invaluable for the continued development of novel antiplatelet therapies.
References
- 1. Superior activity of a thromboxane receptor antagonist as compared with aspirin in rat models of arterial and venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of aspirin with a thromboxane antagonist for patients with prolonged chest pain and ST segment depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Daltroban and SQ 29,548: Two Prominent TXA2 Receptor Antagonists
For researchers and professionals in drug development, the selection of an appropriate thromboxane (B8750289) A2 (TXA2) receptor antagonist is a critical decision. This guide provides a detailed, data-driven comparison of two widely studied TXA2 receptor antagonists, Daltroban and SQ 29,548, to facilitate informed selection for research and preclinical studies.
Introduction to this compound and SQ 29,548
This compound and SQ 29,548 are both potent antagonists of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor that, when activated by its ligand TXA2, mediates a cascade of physiological effects including platelet aggregation and vasoconstriction. While both compounds effectively block the action of TXA2 at its receptor, they exhibit distinct pharmacological profiles. A key differentiator is the partial agonist activity of this compound, which contrasts with the silent antagonist or even inverse agonist nature of SQ 29,548.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative parameters of this compound and SQ 29,548 from various in vitro assays.
Table 1: Inhibition of Platelet Aggregation
| Compound | Assay System | Agonist | IC50 (nM) | Reference |
| This compound | Human Platelets | U-46619 | 77 | [1] |
| SQ 29,548 | Human Platelets | U-46619 | <10 | [1] |
Table 2: Receptor Binding Affinity
| Compound | Assay System | Radioligand | Ki (nM) | Reference |
| This compound | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 | 2.3 and 20 (two-site model) | [2] |
| SQ 29,548 | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 | 1.6 | [2] |
Table 3: Intrinsic Activity
| Compound | Assay | Observed Effect | Conclusion | Reference |
| This compound | Human Platelet Shape Change | Induces shape change | Partial Agonist | [1] |
| This compound | Rat Vascular Smooth Muscle Cells ([Ca2+]i) | Induces an increase in intracellular calcium | Partial Agonist | |
| SQ 29,548 | Human Platelet Shape Change | No effect | Silent Antagonist | |
| SQ 29,548 | Rat Vascular Smooth Muscle Cells ([Ca2+]i) | No effect | Silent Antagonist | |
| SQ 29,548 | HEK293T cells expressing WT-TP receptor | Reduced basal IP3 mobilization | Inverse Agonist |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the TXA2 receptor signaling pathway and the experimental workflows used to characterize them.
Caption: TXA2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing TXA2 Receptor Antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and SQ 29,548 for the TXA2 receptor.
Methodology:
-
Membrane Preparation: Vascular smooth muscle cells are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled TXA2 receptor antagonist (e.g., [3H]SQ 29,548) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or SQ 29,548).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To determine the potency (IC50) of this compound and SQ 29,548 in inhibiting platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Inhibition Assay: The PRP is pre-incubated with various concentrations of this compound or SQ 29,548 for a short period.
-
Agonist-Induced Aggregation: A TXA2 receptor agonist, such as U-46619, is added to the PRP to induce platelet aggregation. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation for each concentration of the antagonist is determined. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist-induced aggregation, is then calculated.
Platelet Shape Change Assay (for Intrinsic Activity)
Objective: To assess the partial agonist activity of this compound.
Methodology:
-
PRP Preparation: As described in the platelet aggregation assay.
-
Shape Change Measurement: The PRP is placed in an aggregometer. Platelet shape change is detected as a small, initial decrease in light transmission before aggregation.
-
Compound Addition: this compound or SQ 29,548 is added to the PRP in the absence of an agonist.
-
Observation: The change in light transmission is monitored. An initial decrease in light transmission upon addition of the compound indicates platelet shape change and, therefore, partial agonist activity.
Conclusion
Both this compound and SQ 29,548 are effective antagonists of the TXA2 receptor. SQ 29,548 exhibits higher potency in inhibiting platelet aggregation and acts as a silent antagonist or inverse agonist, making it a suitable tool for studies requiring complete blockade of the TXA2 receptor without intrinsic activity. This compound, while also a potent antagonist, displays partial agonist activity, which may be a consideration depending on the specific research application. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design and the desired pharmacological profile.
References
- 1. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in activities of thromboxane A2 receptor antagonists in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Daltroban in Preclinical Studies: A Comparative Guide to Thromboxane Antagonists
In the landscape of preclinical research, the quest for potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonists is paramount for developing novel therapeutics targeting a range of cardiovascular and respiratory diseases. Daltroban has emerged as a significant compound in this class. This guide provides a comparative analysis of this compound against other notable thromboxane antagonists, supported by experimental data from preclinical studies, to aid researchers, scientists, and drug development professionals in their evaluation.
Thromboxane A2 Signaling Pathway
Thromboxane A2 is a potent bioactive lipid that mediates its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor. This interaction triggers a cascade of intracellular events, primarily through the activation of Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to physiological responses such as platelet aggregation and vasoconstriction. The activation of G13 stimulates the Rho/Rho-kinase pathway, which also contributes to smooth muscle contraction.
Caption: Thromboxane A2 signaling cascade.
Comparative Efficacy and Potency: In Vitro Data
The primary measure of a thromboxane antagonist's efficacy in preclinical studies is its ability to inhibit platelet aggregation induced by a thromboxane mimetic, such as U-46619. The half-maximal inhibitory concentration (IC50) is a key quantitative metric for this comparison.
A direct comparison between this compound and SQ 29,548 in human platelets demonstrated a notable difference in their inhibitory potency.
| Compound | IC50 (nM) for Inhibition of U-46619-induced Platelet Aggregation |
| This compound | 77 (95% CI: 41-161) |
| SQ 29,548 | <10 |
| Table 1: In vitro potency of this compound and SQ 29,548 in inhibiting platelet aggregation in human platelets. |
Interestingly, the same study revealed that this compound, unlike SQ 29,548, exhibited partial agonist activity by inducing platelet shape change, a precursor to aggregation. This compound at a concentration of 50 μM induced a shape change that was 46.4% of the maximum response evoked by the full agonist U-46619, whereas SQ 29,548 showed no such activity.
While direct head-to-head preclinical studies of this compound against a wider range of antagonists are limited, the following table summarizes the reported potencies of other notable thromboxane antagonists.
| Compound | Potency Metric | Value | Species/Assay |
| Sulotroban | - | Significant reduction in platelet aggregation | Human (in combination with streptokinase) |
| GR32191 | pA2 | ~8.2 - 8.7 | Human platelets (whole blood and physiological buffer) |
| Ridogrel | - | Inhibits platelet aggregation induced by U-46619, collagen, and arachidonic acid | Human |
| Table 2: Preclinical in vitro data for other thromboxane antagonists. |
Comparative Efficacy and Potency: In Vivo Data
In vivo preclinical models are crucial for assessing the physiological effects of thromboxane antagonists, such as their impact on blood pressure in response to a thromboxane mimetic.
A study in anesthetized rats compared the in vivo effects of this compound and SQ 29,548. This compound, exhibiting partial agonist properties, caused a dose-dependent increase in mean arterial pressure (MAP), with a maximal increase of 42.2 mmHg at a dose of 80 μg/kg. In contrast, SQ 29,548 did not significantly alter MAP at doses up to 2500 μg/kg.
| Compound | Effect on Mean Arterial Pressure (MAP) in Rats | Maximum Effect | ED50 (μg/kg) |
| This compound | Dose-dependent increase | 42.2 ± 4.4 mmHg at 80 μg/kg | 94 (95% CI: 64-125) |
| SQ 29,548 | No significant modification | - | - |
| Table 3: In vivo effects of this compound and SQ 29,548 on mean arterial pressure in anesthetized rats. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the in vitro potency of thromboxane antagonists in inhibiting platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation with Antagonist: PRP is incubated with varying concentrations of the test antagonist (e.g., this compound, SQ 29,548) or vehicle for a specified period (e.g., 10-30 minutes) at 37°C.
-
Induction of Aggregation: A thromboxane mimetic, such as U-46619, is added to the PRP to induce platelet aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured using a light transmission aggregometer. The change in light transmission through the PRP suspension is recorded over time, with 100% aggregation set by the light transmission of PPP and 0% by that of PRP.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal aggregation response, is calculated from the concentration-response curves.
In Vivo Vasoconstriction Assay
Objective: To evaluate the in vivo effects of thromboxane antagonists on vascular responses.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are anesthetized (e.g., with urethane) and instrumented for the measurement of physiological parameters.
-
Surgical Preparation: Catheters are inserted into a carotid artery for the measurement of mean arterial pressure (MAP) and into a jugular vein for the administration of drugs.
-
Drug Administration: The test antagonist (e.g., this compound, SQ 29,548) or vehicle is administered intravenously.
-
Challenge with Agonist (Optional): In studies evaluating antagonist efficacy, a thromboxane agonist can be administered before and after the antagonist to assess the degree of receptor blockade.
-
Hemodynamic Monitoring: MAP and other cardiovascular parameters are continuously recorded.
-
Data Analysis: Changes in MAP from baseline are measured and dose-response curves are constructed to determine the potency (e.g., ED50) of the compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of thromboxane antagonists.
Caption: Preclinical evaluation workflow.
Conclusion
The preclinical data presented here provide a valuable comparison of this compound with other thromboxane antagonists. While SQ 29,548 demonstrates higher in vitro potency in inhibiting platelet aggregation, this compound exhibits a unique profile with partial agonist activity. The choice of a suitable thromboxane antagonist for further development will depend on the specific therapeutic indication and the desired pharmacological profile. This guide, with its structured data and detailed methodologies, serves as a foundational resource for researchers in the field.
A Comparative Guide: Daltroban versus Thromboxane Synthase Inhibitors in Antiplatelet Therapy
For researchers and professionals in drug development, understanding the nuanced differences between antiplatelet agents is critical for advancing cardiovascular and thrombotic disease therapies. This guide provides a detailed, objective comparison of Daltroban, a thromboxane (B8750289) A2 (TXA2) receptor antagonist, and thromboxane synthase inhibitors (TXSIs), a class of drugs that block the synthesis of TXA2. This comparison is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound and thromboxane synthase inhibitors both target the thromboxane A2 pathway, a critical mediator of platelet aggregation and vasoconstriction. However, they do so at different points, leading to distinct pharmacological profiles. This compound directly blocks the TXA2 receptor, preventing both TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), from activating platelets. In contrast, TXSIs inhibit the enzyme responsible for converting PGH2 to TXA2. This can lead to an accumulation of PGH2, which may still activate the TXA2 receptor, and a redirection of PGH2 metabolism towards other prostaglandins, some of which have anti-aggregatory effects.
Mechanism of Action
This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] By binding to this receptor on platelets and vascular smooth muscle cells, it prevents the downstream signaling cascade that leads to platelet activation, shape change, degranulation, and aggregation, as well as vasoconstriction.[2][3] Some evidence also suggests that this compound may have partial agonist properties at the TP receptor.[4]
Thromboxane synthase inhibitors (TXSIs), such as dazoxiben (B1663000) and ozagrel, work by inhibiting the thromboxane synthase enzyme.[5] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this step, TXSIs effectively reduce the levels of TXA2. However, this can lead to an accumulation of the precursor PGH2, which can itself act as a weak agonist at the TXA2 receptor. Additionally, the accumulated PGH2 can be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which are known inhibitors of platelet aggregation.
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and representative thromboxane synthase inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Inhibition of Platelet Aggregation
| Compound | Class | Agonist | IC50 | Species | Reference |
| This compound | TXA2 Receptor Antagonist | U-46619 | 77 nM | Human | |
| Ozagrel | Thromboxane Synthase Inhibitor | Arachidonic Acid | 53.12 µM | Not Specified | |
| Dazoxiben | Thromboxane Synthase Inhibitor | Not Specified | - | Human |
IC50: The half maximal inhibitory concentration.
In Vivo/Ex Vivo Inhibition Data
| Compound | Class | Parameter | ID50/ED50 | Route | Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ozagrel | Thromboxane Synthase Inhibitor | TXA2 Generation | 0.3 mg/kg | p.o. | Rat | | | Ozagrel | Thromboxane Synthase Inhibitor | Arachidonic Acid-induced Platelet Aggregation | 0.92 mg/kg | p.o. | Rat | | | Ozagrel | Thromboxane Synthase Inhibitor | Femoral Vein Thrombosis | 13.7 mg/kg | p.o. | Rat | | | Ozagrel | Thromboxane Synthase Inhibitor | Femoral Vein Thrombosis | 0.066 mg/kg | i.v. | Rat | |
ID50: The half maximal inhibitory dose. ED50: The half maximal effective dose. p.o.: oral administration. i.v.: intravenous administration.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a representative method for assessing platelet aggregation in vitro.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy human volunteers (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 cells/mL using PPP.
2. Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a corresponding cuvette with PPP to set the 100% aggregation mark.
-
Add the test compound (this compound or a TXSI) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., arachidonic acid, collagen, or U-46619) at a predetermined concentration.
-
Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Thromboxane B2 (TXB2) Radioimmunoassay
This protocol is used to measure the production of TXA2 by quantifying its stable metabolite, TXB2.
1. Sample Collection and Preparation:
-
For in vitro studies, collect the supernatant from the platelet aggregation assay after the desired incubation time.
-
For ex vivo studies, collect whole blood from subjects treated with the test compound. Allow the blood to clot at 37°C for 60 minutes to induce maximal TXA2 synthesis.
-
Centrifuge the clotted blood at 2000 x g for 10 minutes to obtain serum.
2. Radioimmunoassay Procedure:
-
Dilute the serum or supernatant samples as required.
-
Perform the radioimmunoassay using a commercial TXB2 assay kit according to the manufacturer's instructions. This typically involves competing the TXB2 in the sample with a fixed amount of radiolabeled TXB2 for binding to a limited amount of a specific anti-TXB2 antibody.
-
After incubation, separate the antibody-bound and free TXB2.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
3. Data Analysis:
-
Construct a standard curve using known concentrations of unlabeled TXB2.
-
Determine the concentration of TXB2 in the samples by interpolating their radioactivity measurements on the standard curve.
-
Calculate the percentage inhibition of TXB2 production for each treatment group relative to the control group.
Clinical Considerations and Concluding Remarks
Both this compound and thromboxane synthase inhibitors have been evaluated in clinical trials, with varying degrees of success. A key challenge for TXSIs has been the potential for the accumulated PGH2 to partially overcome the antiplatelet effect by activating TP receptors. This has led to the development of dual-acting agents that combine thromboxane synthase inhibition with TP receptor antagonism.
This compound, as a direct TP receptor antagonist, offers a more complete blockade of the thromboxane pathway by inhibiting the actions of both TXA2 and PGH2. However, its clinical development has also faced challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
Daltroban's Receptor Selectivity: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of Daltroban's cross-reactivity with prostanoid receptors, designed for researchers, scientists, and professionals in drug development. This compound is primarily characterized as a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. While quantitative data on its interaction with a full panel of other prostanoid receptors (DP, EP, FP, and IP) is limited in publicly available literature, this guide summarizes the existing data, provides detailed experimental methodologies for assessing receptor interactions, and visualizes key biological and experimental pathways.
Quantitative Data Summary
| Compound | Primary Target | Agonist | Assay Type | Tissue/System | pA2 | IC50 (nM) | Reference |
| This compound (BM 13,505) | TP Receptor | U-46619 | Platelet Aggregation Inhibition | Human Platelets | 6.5 | 77 | [1][2] |
Note: The pA2 value is a measure of antagonist potency, with a higher value indicating greater potency. The IC50 value represents the concentration of an inhibitor where the response is reduced by half. The available data strongly indicates this compound's activity at the TP receptor. One study also noted that at concentrations significantly higher than its apparent dissociation constant, this compound may induce a transient shape change in platelets, suggesting potential partial agonist activity at very high concentrations[1].
Qualitative Comparison of Receptor Selectivity
This compound is consistently described as a specific and selective antagonist of the TP receptor[1]. Studies have shown that it does not inhibit primary platelet activation induced by ADP, PAF, or serotonin, indicating that its inhibitory action is specific to the TP receptor[1]. This specificity is crucial for its mechanism of action, which involves preventing the binding of thromboxane A2 and its precursor, prostaglandin (B15479496) H2, to their receptor, thereby inhibiting platelet aggregation and vasoconstriction. While promiscuous cross-reactivity has been reported for several prostanoid receptors with their ligands, the DP, IP, and TP receptors have been noted to show high ligand binding specificity.
Experimental Protocols
To determine the cross-reactivity profile of a compound like this compound, several key experiments are typically employed. Below are detailed methodologies for two standard assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the affinity of this compound for various prostanoid receptors (TP, DP, EP, FP, IP).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest.
-
Radiolabeled ligand specific for the receptor being tested (e.g., [3H]-SQ 29,548 for the TP receptor).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of a compound to inhibit the intracellular calcium increase induced by an agonist, which is a common downstream signaling event for Gq-coupled prostanoid receptors like TP, EP1, and FP.
Objective: To determine the functional antagonist potency of this compound at Gq-coupled prostanoid receptors.
Materials:
-
A cell line stably expressing the prostanoid receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist specific for the receptor being tested (e.g., U-46619 for the TP receptor).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the specific agonist to the wells.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium mobilization. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizing Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the methods used for its characterization, the following diagrams are provided.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
A Comparative Analysis of the Anti-Inflammatory Mechanisms: Daltroban vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Daltroban, a thromboxane (B8750289) A2 (TXA2) receptor antagonist, and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including the non-selective inhibitor Ibuprofen (B1674241) and the COX-2 selective inhibitor Celecoxib (B62257). The comparison is framed around their distinct mechanisms of action, supported by available experimental data.
Executive Summary
This compound and NSAIDs represent two distinct therapeutic strategies for mitigating inflammation. NSAIDs, the cornerstone of anti-inflammatory therapy, function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. This compound, in contrast, acts further downstream in the arachidonic acid cascade by selectively antagonizing the thromboxane A2 (TXA2) receptor. While both pathways are interconnected and contribute to the inflammatory response, their primary targets and downstream effects differ significantly. This guide will delve into these differences, presenting quantitative data on their respective potencies and outlining the experimental methodologies used to evaluate their effects.
Data Presentation
Table 1: In Vitro Potency of this compound and NSAIDs on Their Respective Targets
| Compound | Target | Assay Type | IC50 Value | Reference(s) |
| This compound | Thromboxane A2 (TXA2) Receptor | U46619-induced platelet aggregation | 77 nM (41–161 nM) | [1] |
| Ibuprofen | COX-1 | Human peripheral monocytes | 12 µM | [2] |
| COX-2 | Human peripheral monocytes | 80 µM | [2] | |
| Celecoxib | COX-1 | Human peripheral monocytes | 82 µM | [2] |
| COX-2 | Human peripheral monocytes | 6.8 µM | [2] |
Table 2: In Vivo Anti-Inflammatory and Physiological Effects
| Compound | Animal Model | Effect | Dosage | Reference(s) |
| This compound | Anesthetized cats with myocardial ischemia | Prevention of ischemia-induced leukocytosis | 1 mg/kg followed by 1 mg/kg/hour i.v. | |
| Ibuprofen | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | Not specified in comparative studies | |
| Celecoxib | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | Not specified in comparative studies |
Mechanisms of Action and Signaling Pathways
This compound and NSAIDs interrupt the inflammatory cascade at different points, leading to distinct biological outcomes.
NSAIDs: Inhibition of Prostaglandin (B15479496) Synthesis
NSAIDs exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, whereas selective NSAIDs like celecoxib primarily target COX-2. By blocking COX enzymes, NSAIDs prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.
This compound: Thromboxane A2 Receptor Antagonism
This compound is a selective and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction and also plays a role in inflammation. By blocking the TP receptor, this compound prevents the downstream signaling initiated by TXA2 binding. This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and protein kinase C (PKC) activation, which are crucial for platelet activation and smooth muscle contraction.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for NSAIDs)
This is a widely used and well-established model for evaluating the anti-inflammatory activity of compounds.
Workflow:
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (e.g., Ibuprofen, Celecoxib) or the vehicle (control) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the drug-treated groups compared to the vehicle-treated control group.
In Vitro Platelet Aggregation Assay (for this compound)
This assay is used to determine the ability of a compound to inhibit platelet aggregation induced by an agonist like U46619, a stable TXA2 mimetic.
Workflow:
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.
-
Incubation: The PRP is incubated with various concentrations of this compound or the vehicle control for a specified period.
-
Induction of Aggregation: A platelet agonist, such as the TXA2 analog U46619, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured using a platelet aggregometer, which detects changes in light transmission as platelets clump together.
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal aggregation (IC50) is calculated.
Comparative Discussion
A direct comparison of the anti-inflammatory efficacy of this compound and NSAIDs is challenging due to the lack of studies employing the same inflammatory models. However, a mechanism-based comparison reveals key differences:
-
Breadth of Action: NSAIDs have a broader anti-inflammatory effect by inhibiting the production of multiple pro-inflammatory prostaglandins. This contributes to their well-established efficacy in a wide range of inflammatory conditions. This compound's action is more specific, targeting the effects of a single prostanoid, TXA2. While TXA2 is involved in inflammation, its role may be more prominent in specific inflammatory contexts, such as those involving significant platelet activation and vasoconstriction.
-
Potency on Primary Targets: The IC50 values in Table 1 indicate that this compound is a potent antagonist of the TXA2 receptor, with activity in the nanomolar range. Ibuprofen is a more potent inhibitor of COX-1 than COX-2, while Celecoxib demonstrates significant selectivity for COX-2. The clinical relevance of these in vitro potencies depends on various factors, including pharmacokinetics and the specific inflammatory milieu.
-
In Vivo Effects: While direct comparative in vivo anti-inflammatory data is scarce, the available information suggests different primary effects. This compound has been shown to prevent ischemia-induced leukocytosis, highlighting its role in modulating leukocyte involvement in inflammatory responses secondary to ischemic events. NSAIDs, on the other hand, have demonstrated broad efficacy in reducing edema and inflammation in models like carrageenan-induced paw edema.
-
Potential Therapeutic Niches: The distinct mechanisms of action suggest different potential therapeutic applications. This compound's ability to potently inhibit platelet aggregation and vasoconstriction, in addition to its anti-inflammatory properties, may offer advantages in thrombo-inflammatory disorders where both processes are intertwined. NSAIDs remain a first-line treatment for a wide array of inflammatory conditions due to their broad-spectrum inhibition of prostaglandin synthesis.
Conclusion
This compound and NSAIDs represent distinct yet valuable approaches to modulating the inflammatory response. NSAIDs offer broad anti-inflammatory and analgesic effects by inhibiting prostaglandin synthesis, with COX-2 selective agents providing a more targeted approach with a potentially improved gastrointestinal safety profile. This compound's specific antagonism of the TXA2 receptor provides a more focused intervention, primarily targeting platelet aggregation, vasoconstriction, and TXA2-mediated inflammatory signaling.
For researchers and drug development professionals, the choice between targeting the COX pathway with NSAIDs or the TXA2 pathway with antagonists like this compound will depend on the specific inflammatory disease and the relative contributions of prostaglandins and thromboxane to its pathophysiology. Further head-to-head comparative studies in standardized in vivo models of inflammation are warranted to fully elucidate the relative anti-inflammatory efficacy of these two classes of drugs and to identify specific inflammatory conditions where one approach may be superior to the other.
References
A Comparative Review of First and Second-Generation TXA2 Antagonists: From Bench to Bedside
A new wave of therapeutic agents targeting the thromboxane (B8750289) A2 (TXA2) pathway has emerged, offering potential advancements over earlier iterations. This guide provides a comprehensive comparative review of first and second-generation TXA2 antagonists, delving into their mechanisms of action, pharmacological profiles, and the evolution of their therapeutic applications. Experimental data from preclinical and clinical studies are presented to offer researchers, scientists, and drug development professionals a clear perspective on the landscape of TXA2 antagonism.
Thromboxane A2, a potent lipid mediator derived from arachidonic acid, plays a pivotal role in hemostasis and thrombosis. Its effects, which include platelet activation and aggregation, as well as vasoconstriction, are mediated through the thromboxane A2 receptor (TP receptor). Consequently, antagonism of this receptor has been a key strategy in the development of antiplatelet and antithrombotic therapies. This review compares the first-generation antagonists, primarily developed for respiratory conditions, with the second-generation agents that have been investigated for broader cardiovascular applications.
Mechanism of Action: Targeting the Thromboxane A2 Signaling Cascade
The binding of TXA2 to its G protein-coupled receptor (TP receptor) on platelets and vascular smooth muscle cells initiates a signaling cascade that culminates in platelet aggregation and vasoconstriction. This process is primarily mediated through the activation of Gq and G12/13 proteins.
The signaling pathway is depicted in the diagram below:
Comparative Pharmacological Profiles
The evolution from first to second-generation TXA2 antagonists has been marked by improvements in selectivity, potency, and pharmacokinetic properties. While direct comparative studies are limited, data from various sources allow for a cross-generational comparison.
Receptor Binding Affinity and In Vitro Efficacy
The following table summarizes the available data on the receptor binding affinity (Ki) and in vitro efficacy (IC50 or pA2) of representative first and second-generation TXA2 antagonists.
| Compound | Generation | Receptor Binding Affinity (Ki, nM) | In Vitro Efficacy (IC50/pA2) | Reference(s) |
| Seratrodast (B26692) | First | Not explicitly found | pA2 ≈ 8.2 (vs. U-46619) | [1] |
| Ramatroban | First | ~10-13 (TP receptor) | IC50 ≈ 100 nM (vs. PGD2 on CRTh2) | [2][3] |
| Terutroban (B1683094) | Second | Not explicitly found | Dose-dependent inhibition of U46619-induced platelet aggregation | [4] |
Note: Direct comparison of these values should be approached with caution as they are derived from different studies with varying experimental conditions.
Pharmacokinetic Properties
The pharmacokinetic profiles of these antagonists are crucial for their clinical utility, influencing dosing frequency and therapeutic efficacy.
| Compound | Generation | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference(s) |
| Seratrodast | First | ~3.5 | ~5.8 | ~95 | [5] |
| Ramatroban | First | ~1-2 | ~1.7 (rat), ~3.6 (dog) | ~50 (rat), ~100 (dog) | |
| Terutroban | Second | ~2-3 | ~16-24 | ~50-60 |
Second-generation antagonists like Terutroban generally exhibit a longer half-life, allowing for once-daily dosing, which can improve patient compliance.
First-Generation TXA2 Antagonists: A Focus on Respiratory Diseases
First-generation TXA2 antagonists, such as Seratrodast and Ramatroban, were primarily developed and marketed for the treatment of bronchial asthma and allergic rhinitis. Their mechanism in these conditions relates to the role of TXA2 in bronchoconstriction and airway inflammation.
-
Seratrodast: Approved in Japan for the treatment of asthma, Seratrodast has been shown to improve lung function and reduce asthma symptoms. Clinical studies have demonstrated its efficacy in reducing airway hyperresponsiveness.
-
Ramatroban: This compound exhibits a dual mechanism of action, antagonizing both the TP receptor and the CRTh2 receptor (a receptor for prostaglandin (B15479496) D2), making it effective in allergic rhinitis.
Second-Generation TXA2 Antagonists: Expanding to Cardiovascular Indications
Building on the foundation of the first-generation agents, second-generation TXA2 antagonists were developed with a primary focus on cardiovascular diseases, leveraging their potent antiplatelet and antithrombotic effects.
-
Terutroban: This selective TP receptor antagonist has been extensively studied in the context of secondary prevention of ischemic events. While a large clinical trial (PERFORM) did not demonstrate superiority over aspirin (B1665792), it showed a similar efficacy and safety profile.
Experimental Protocols
To provide a comprehensive understanding of the evaluation of these compounds, detailed methodologies for key experiments are outlined below.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is fundamental for assessing the antiplatelet activity of TXA2 antagonists.
Protocol Details:
-
Blood Collection: Whole blood is drawn from healthy volunteers (who have not taken any antiplatelet medication for at least two weeks) into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes). The supernatant is the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
A sample of PPP is used to set the 100% aggregation baseline in a light transmission aggregometer.
-
A sample of PRP is used to set the 0% aggregation baseline.
-
PRP is incubated with either the TXA2 antagonist at various concentrations or a vehicle control at 37°C with stirring.
-
A platelet agonist (e.g., U46619, arachidonic acid, collagen, or ADP) is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the antagonist is calculated as the percentage inhibition of aggregation compared to the vehicle control. IC50 values can then be determined.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonist to the TP receptor.
Protocol Details:
-
Membrane Preparation: Membranes expressing the TP receptor are prepared from platelets or cell lines overexpressing the receptor.
-
Assay Components:
-
Radioligand: A radiolabeled TP receptor antagonist (e.g., [3H]-SQ29548) is used.
-
Competitor: The unlabeled TXA2 antagonist being tested.
-
Non-specific binding control: A high concentration of an unlabeled ligand is used to determine non-specific binding.
-
-
Incubation: The membranes, radioligand, and competitor (at various concentrations) are incubated together in a suitable buffer until equilibrium is reached.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki (inhibition constant) can be calculated.
In Vivo Models of Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy of TXA2 antagonists in a physiological setting.
Example: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: The TXA2 antagonist or vehicle is administered (e.g., orally or intravenously) at a predetermined time before the thrombotic challenge.
-
Thrombus Induction: A piece of filter paper saturated with ferric chloride (e.g., 5-10%) is applied to the carotid artery for a few minutes to induce endothelial injury and thrombus formation.
-
Measurement of Thrombosis: The time to occlusion of the artery is measured using a Doppler flow probe.
-
Data Analysis: The time to occlusion in the drug-treated group is compared to the vehicle-treated group to assess the antithrombotic effect of the antagonist.
Conclusion and Future Perspectives
The journey from first to second-generation TXA2 antagonists reflects a refinement in drug design and a deeper understanding of the role of the TXA2 pathway in various pathologies. While first-generation agents found a niche in respiratory medicine, the broader potential of TP receptor antagonism in cardiovascular disease has driven the development of second-generation compounds.
Although Terutroban did not demonstrate superiority over aspirin in a landmark trial, the exploration of TXA2 antagonists is far from over. The potential for these agents in specific patient populations or in combination with other antithrombotic drugs remains an active area of research. Furthermore, the dual-action approach of compounds like Ramatroban highlights the possibility of developing multi-target ligands with enhanced therapeutic benefits.
Future research will likely focus on identifying patient subgroups who may derive the most benefit from TP receptor antagonism and exploring the role of these agents in other inflammatory and proliferative diseases where the TXA2 pathway is implicated. The continued application of robust experimental protocols will be essential in elucidating the full therapeutic potential of this important class of drugs.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Daily administration of the TP receptor antagonist terutroban improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population analysis of the pharmacokinetics and pharmacodynamics of seratrodast in patients with mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Daltroban: A Step-by-Step Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of Daltroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is categorized as an irritant, causing skin, eye, and respiratory irritation, and is also suspected of damaging fertility or the unborn child, necessitating its handling as a particularly hazardous substance.[1][2][3]
Operational Plan: Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all personnel are trained on the hazards of this compound and the proper use of personal protective equipment.
1. Designated Work Area:
-
All handling and disposal of this compound waste must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
The work surface should be covered with absorbent bench paper to contain any potential spills.
2. Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemically compatible gloves (nitrile or neoprene are generally suitable for minor splashes) at all times. For extended handling, consider thicker gloves.
-
Eye Protection: ANSI-approved safety goggles are mandatory to protect against splashes.
-
Lab Coat: A knee-length laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, appropriate respiratory protection is required. Personnel must be enrolled in a respiratory protection program.
Disposal Plan: Step-by-Step Protocol
This compound waste must be managed as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated PPE (gloves, bench paper), in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous liquid waste. After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
Step 2: Labeling of Waste Containers
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Reproductive Toxin").
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated satellite accumulation area that is away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for this compound Disposal
The following table summarizes key parameters for the handling and disposal of this compound waste.
| Parameter | Value/Instruction | Source |
| Waste Category | Hazardous Chemical Waste (Irritant, Suspected Reproductive Toxin) | |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | |
| pH of Aqueous Waste | Not specified for this compound; however, for general lab waste, pH should be between 5.5 and 10.5 for drain disposal (which is not permitted for this compound). Waste should not be corrosive (pH < 2 or > 12.5). | |
| Storage Time Limit | Up to 1 year in a satellite accumulation area for partially filled containers. Full containers must be removed within 3 days. | |
| PPE Requirements | Nitrile/Neoprene Gloves, Safety Goggles, Lab Coat |
Experimental Protocols and Workflows
Decontamination Procedure for Minor Spills:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear all required PPE as listed above.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep to avoid generating dust.
-
Clean: Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: Collect all cleanup materials (absorbent, cloths, contaminated PPE) in the designated solid hazardous waste container.
Caption: Decision tree for the proper segregation and disposal of different forms of this compound waste.
Caption: Experimental workflow for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
